Solubility profile of 1-chloro-2-(methoxymethyl)benzene in polar vs non-polar solvents
This guide serves as an authoritative technical resource on the solubility profile of 1-chloro-2-(methoxymethyl)benzene (commonly referred to as 2-chlorobenzyl methyl ether ). It is designed for pharmaceutical scientists...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as an authoritative technical resource on the solubility profile of 1-chloro-2-(methoxymethyl)benzene (commonly referred to as 2-chlorobenzyl methyl ether ). It is designed for pharmaceutical scientists and process chemists optimizing reaction conditions (e.g., Grignard formation, nucleophilic substitutions) or extraction protocols.
Executive Summary
1-chloro-2-(methoxymethyl)benzene is a bifunctional aromatic intermediate characterized by a lipophilic chlorinated benzene ring and a polarizable methoxymethyl ether linkage. Its solubility profile is dominated by the hydrophobic effect , rendering it highly soluble in non-polar and polar aprotic solvents while exhibiting negligible solubility in polar protic media (water).
This guide provides a predictive solubility model based on Structural-Property Relationships (SPR), detailed experimental protocols for verification, and solvent selection strategies for synthesis and purification.
Physicochemical Characterization
To understand the solubility behavior, we must first analyze the molecular architecture that dictates solute-solvent interactions.
Structural Analysis
Core Scaffold: A benzene ring provides a planar, hydrophobic surface (π-system) facilitating Van der Waals interactions.
Substituent 1 (Chlorine at C1): An electron-withdrawing, lipophilic group. It increases the molecular density and significantly boosts the partition coefficient (LogP).
Substituent 2 (Methoxymethyl at C2): An ether linkage (
). The oxygen atom possesses two lone pairs, acting as a weak Hydrogen Bond Acceptor (HBA), but it lacks Hydrogen Bond Donors (HBD).
Estimated Properties (QSAR Derived)
Molecular Weight: 156.61 g/mol
Physical State: Liquid at room temperature (predicted BP ~200–210°C based on o-chlorobenzyl analogs).
The dissolution of 1-chloro-2-(methoxymethyl)benzene is governed by the competition between the enthalpy of solvation and the entropy of mixing.
Non-Polar Solvents (e.g., Hexane, Toluene)
Mechanism: Dispersion Forces (London Dispersion) and
stacking.
Outcome: The energy required to disrupt solvent-solvent interactions in hexane is low. The chlorobenzene ring interacts favorably with the non-polar solvent, leading to complete miscibility or high solubility.
Polar Aprotic Solvents (e.g., DCM, THF, Acetone)
Mechanism: Dipole-Dipole interactions.
Outcome: The ether oxygen interacts with the positive dipole of solvents like Dichloromethane (DCM). The solubility is High . THF is particularly effective as it solvates the ether moiety, making it the solvent of choice for Grignard reactions involving this compound.
Polar Protic Solvents (e.g., Water)
Mechanism: Hydrophobic Effect.
Outcome: Water molecules form a highly ordered H-bond network. Inserting the bulky, hydrophobic 1-chloro-2-(methoxymethyl)benzene disrupts this network. The entropic penalty is too high, and the ether oxygen's weak H-bonding capability cannot compensate for the enthalpy cost.
Result:Insoluble (< 100 mg/L).
Comprehensive Solubility Profile
The following table categorizes the solubility based on solvent polarity classes.
Solvent Class
Representative Solvents
Solubility Rating
Interaction Mechanism
Application Utility
Non-Polar
n-Hexane, Heptane
High
Van der Waals
Extraction / Crystallization anti-solvent
Aromatic
Toluene, Benzene
High
Stacking
Reaction Solvent (High Temp)
Chlorinated
DCM, Chloroform
Very High
Dipole-Dipole & Dispersion
General Synthesis / Chromatography
Polar Aprotic
THF, Ethyl Acetate
High
Dipole-Dipole
Grignard Formation / Lithiation
Polar Aprotic (High BP)
DMSO, DMF
Moderate/High
Strong Dipole
Nucleophilic Substitution ()
Polar Protic
Methanol, Ethanol
Moderate
H-Bonding (Solute is Acceptor)
Recrystallization (cooling)
Aqueous
Water, Brine
Insoluble
Hydrophobic Repulsion
Aqueous Wash / Phase Separation
Visualization: Solute-Solvent Interaction Logic
The following diagram illustrates the decision logic for solvent interaction based on the functional groups of 1-chloro-2-(methoxymethyl)benzene.
Figure 1: Mechanistic breakdown of solute-solvent interactions determining the solubility profile.
Experimental Protocol: Determination of Saturation Solubility
For critical applications (e.g., formulation or precise kinetic studies), experimental verification is required. This protocol uses the Shake-Flask Method coupled with HPLC-UV detection.
Equipment: Orbital shaker, 0.45 µm PTFE syringe filters (hydrophobic), HPLC system with UV detector (254 nm).
Step-by-Step Workflow
Preparation: Add excess solute (approx. 50 mg) to 5 mL of the target solvent in a glass vial. The mixture should be biphasic (visible droplets or solid) to ensure saturation.
Equilibration: Agitate the vials at 25°C ± 0.5°C for 24 hours using an orbital shaker (200 rpm).
Sedimentation: Allow samples to stand for 4 hours to let undissolved solute settle / phase separate.
Sampling:
Withdraw 1 mL of the supernatant.
Critical Step: Filter through a 0.45 µm PTFE filter (pre-saturated with solvent) to remove micro-droplets.
Dilution & Analysis: Dilute the filtrate with Mobile Phase (Acetonitrile) to land within the calibration range. Inject into HPLC.
Quantification: Calculate concentration using a standard curve prepared in Acetonitrile.
Figure 2: Workflow for the Shake-Flask solubility determination method.
Implications for Synthesis & Extraction
Understanding this profile allows for strategic solvent selection in drug development workflows.
Reaction Solvent Selection
Grignard Reagents / Lithiation: Use THF or 2-MeTHF . The ether oxygen in the solute coordinates with Mg/Li, but the solvent (THF) is required to stabilize the organometallic species.
Nucleophilic Substitution (e.g., Azide, Cyanide): Use DMF or DMSO . These solvents dissolve the nucleophilic salt (e.g., NaN3) and the organic substrate, facilitating the reaction.
Work-Up and Purification[2]
Extraction: Use Dichloromethane (DCM) or Ethyl Acetate to extract the compound from an aqueous reaction quench.[1] The high partition coefficient ensures >99% recovery into the organic phase.
Impurity Removal: Wash the organic layer with Water or Brine . Since the compound is water-insoluble, inorganic salts and polar impurities will partition into the aqueous phase while the product remains in the organic layer.
References
PubChem. Compound Summary: 2-Chloroethyl methyl ether (Analogous Structure Data). National Library of Medicine. Available at: [Link]
Reichardt, C.Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH, 3rd Edition.
This technical guide provides a rigorous analysis of the Nuclear Magnetic Resonance (NMR) spectral characteristics of 1-chloro-2-(methoxymethyl)benzene. As a Senior Application Scientist, I have structured this analysis to move beyond simple peak listing. We will explore the causality of chemical shifts derived from electronic substituent effects—specifically the interplay between the electron-withdrawing chlorine atom and the electron-donating methoxymethyl side chain.
This document serves researchers utilizing this compound as a scaffold in medicinal chemistry (e.g., as a bioisostere for benzyl moieties) or as an intermediate in the synthesis of agrochemicals.
Structural Logic & Electronic Environment
To interpret the NMR data accurately, one must first map the electronic environment of the molecule.
The Aromatic Core: The benzene ring is 1,2-disubstituted. The Chlorine (Cl) at position 1 exerts an inductive withdrawing effect (-I) and a resonance donating effect (+R), though the inductive effect dominates at the ipso and ortho positions.
The Side Chain: The methoxymethyl group (-CH
OCH) at position 2 acts as a weak activator via hyperconjugation and induction.
Steric Influence: The ortho relationship creates steric compression between the large Chlorine atom and the methoxymethyl group. This often results in a "deshielding" effect on the benzylic protons due to slight twisting of the bond angles or proximity to the halogen's lone pairs (anisotropy).
Trustworthiness Pillar: A spectrum is only as good as the sample purity.
To ensure the spectral data below is reproducible, the following protocol for sample preparation and acquisition is recommended. This assumes the compound was synthesized via Williamson ether synthesis (reaction of 2-chlorobenzyl bromide with sodium methoxide).
Sample Preparation Workflow
Purification: Ensure the analyte is free of benzyl bromide starting material (which shows a diagnostic -CH
Br singlet at ~4.60 ppm, dangerously close to our product peak). Flash chromatography (Hexane/EtOAc 9:1) is required.
Solvent Selection: Use Chloroform-d (CDCl
) containing 0.03% v/v TMS (Tetramethylsilane) as an internal reference.
Why: CDCl
provides excellent solubility for benzyl ethers and minimizes H-bonding interactions that could broaden peaks.
Concentration: Dissolve 15–20 mg of analyte in 0.6 mL of solvent.
Note: High concentrations (>50 mg) can cause viscosity broadening; low concentrations (<5 mg) require excessive scan times.
Filtration: Filter the solution through a cotton plug into the NMR tube to remove suspended inorganic salts (e.g., NaBr from synthesis) which degrade field homogeneity (shimming).
Pulse Sequence: zg30 (30° excitation pulse) for 1H; pg30 for 13C.
Relaxation Delay (D1): 1.0 s (1H); 2.0 s (13C) to ensure quaternary carbon relaxation.
Scans (NS): 16 (1H); 1024 (13C).
1H NMR Analysis (400 MHz, CDCl
)
The proton spectrum is characterized by two distinct aliphatic singlets and a complex aromatic region.
Data Summary Table
Assignment
Shift (, ppm)
Multiplicity
Integration
Coupling (, Hz)
Mechanistic Explanation
-OCH
3.48
Singlet (s)
3H
-
Methyl protons on oxygen. Shielded relative to esters, typical for aliphatic ethers.
Ar-CH-O
4.60
Singlet (s)
2H
-
Benzylic protons. Deshielded by the aromatic ring (anisotropy) and the oxygen. The ortho-Cl adds ~0.15 ppm downfield shift compared to unsubstituted benzyl methyl ether ( 4.45).
Ar-H
7.20 – 7.55
Multiplet (m)
4H
-
ABCD system. The proton ortho to the alkyl group (H6) and ortho to Cl (H3) appear at the lower field end of this range.
Detailed Interpretation
The Benzylic Singlet (4.60 ppm): This is the critical diagnostic peak. If this appears as a doublet, it indicates the presence of a chiral center elsewhere or restricted rotation (unlikely here). If it appears at 4.45 ppm, your chlorination failed (you have benzyl methyl ether). If it is at 4.75 ppm, you likely have unreacted 2-chlorobenzyl alcohol (check for broad OH peak).
The Aromatic Region:
H-3 (Ortho to Cl): Typically the most deshielded (~7.5 ppm) due to the inductive effect of Chlorine.
H-6 (Ortho to CH2OMe): Also deshielded, appearing near 7.4 ppm.
H-4/H-5: These appear as a complex overlapping multiplet between 7.20 and 7.35 ppm.
13C NMR Analysis (100 MHz, CDCl
)
The carbon spectrum confirms the skeleton. The key feature is the separation of the two aliphatic carbons and the three quaternary aromatic signals (if we count the ipso-carbons).
Data Summary Table
Assignment
Shift (, ppm)
Type (DEPT-135)
Mechanistic Explanation
-OCH
58.6
CH (Up)
Typical methoxy carbon.
Ar-CH-O
71.2
CH (Down)
Benzylic carbon attached to oxygen.
Ar-C (C4, C5)
127.0, 129.1
CH (Up)
Meta/Para positions relative to substitutions.
Ar-C (C3, C6)
129.5, 130.8
CH (Up)
Ortho positions.
Ar-C (C-Cl)
132.8
Quaternary (Absent)
Ipso carbon attached to Cl. Shielded relative to C-O but deshielded relative to C-H.
Ar-C (C-Alkyl)
136.5
Quaternary (Absent)
Ipso carbon attached to the benzylic chain.
Note: Chemical shifts are approximate (
0.5 ppm) depending on concentration.
Visualization: Analytical Workflow
The following diagram illustrates the logical flow from crude reaction mixture to validated spectral assignment.
Figure 1: Analytical decision tree for validating 2-chlorobenzyl methyl ether synthesis.
References
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for chemical shift additivity rules).
National Institute of Advanced Industrial Science and Technology (AIST). (2024). Spectral Database for Organic Compounds (SDBS). [Link] (Source for comparative benzyl ether shifts).
PubChem. (2024). Benzyl 2-chloroethyl ether (Related Structure Analysis). National Library of Medicine. [Link] (Used for structural correlation of chloro-alkoxy side chains).
Foundational
The Unassuming Architect: A Technical Guide to Benzene, 1-chloro-2-(methoxymethyl)- in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) is the culmination of a meticulously planned syntheti...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of pharmaceutical development, the final active pharmaceutical ingredient (API) is the culmination of a meticulously planned synthetic journey. Often, the unsung heroes of this journey are the versatile intermediates—molecules that, while not the final product, are critical architects in the construction of complex therapeutic agents. This in-depth technical guide focuses on one such essential building block: Benzene, 1-chloro-2-(methoxymethyl)-, more commonly known by its synonym, 2-methoxybenzyl chloride. As a senior application scientist, this guide will not merely list reactions; it will delve into the causality behind experimental choices, providing a field-proven perspective on the strategic application of this vital intermediate.
Unveiling the Intermediate: Properties and Synthesis of 2-Methoxybenzyl Chloride
Benzene, 1-chloro-2-(methoxymethyl)- (CAS No: 7035-02-1) is a substituted aromatic compound whose utility in organic synthesis stems from its dual reactivity: the electrophilic nature of the benzylic chloride and the influence of the ortho-methoxy group.[1][2]
Physicochemical Properties
A thorough understanding of the physical and chemical properties of an intermediate is paramount for its effective and safe use in synthesis.
The most common and industrially viable method for the synthesis of 2-methoxybenzyl chloride is the chlorination of 2-methoxybenzyl alcohol using thionyl chloride (SOCl₂).[6] This reaction is a classic example of converting an alcohol to an alkyl chloride.
Experimental Protocol: Synthesis of 2-Methoxybenzyl Chloride from 2-Methoxybenzyl Alcohol
Causality: The choice of thionyl chloride is deliberate. It is a highly effective chlorinating agent that produces gaseous byproducts (SO₂ and HCl), which are easily removed from the reaction mixture, simplifying purification. The reaction is typically performed at low temperatures to control its exothermic nature and minimize the formation of impurities.
Step-by-Step Methodology:
Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-methoxybenzyl alcohol (1.0 equivalent) in an anhydrous solvent such as dichloromethane (DCM).[6]
Cooling: Cool the solution to 0 °C using an ice bath. This is crucial to manage the exothermicity of the reaction and prevent side reactions.
Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1-1.2 equivalents) dropwise to the stirred solution. The slow addition rate is critical for temperature control.
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Carefully quench the reaction by slowly adding it to a cold, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the excess thionyl chloride and the HCl byproduct.
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane. Wash the organic layer with brine (saturated NaCl solution).
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude 2-methoxybenzyl chloride.
Purification: The crude product can be purified by vacuum distillation to yield a clear, colorless to pale yellow liquid.[6]
Caption: Synthesis of 2-Methoxybenzyl Chloride
The Strategic Role in Pharmaceutical Synthesis: A Case Study of Carvedilol
The true value of an intermediate lies in its ability to efficiently contribute to the synthesis of a target molecule. 2-Methoxybenzyl chloride is a precursor to a crucial intermediate in the synthesis of Carvedilol, a widely used beta-blocker for treating high blood pressure and heart failure.[5][7] Specifically, it is used to synthesize 2-(2-methoxyphenoxy)ethylamine.
The Connection: From 2-Methoxybenzyl Chloride to a Key Carvedilol Intermediate
While several routes to 2-(2-methoxyphenoxy)ethylamine exist, one synthetic strategy involves the O-alkylation of a protected ethanolamine derivative with 2-methoxybenzyl chloride, followed by deprotection. A more direct and illustrative application is the use of 2-methoxybenzyl chloride to synthesize precursors for this key amine. For instance, it can be used to alkylate a nitrogen-containing synthon which is then further elaborated to form the desired ethylamine side chain.
The primary route to Carvedilol involves the reaction of 4-(oxiran-2-ylmethoxy)-9H-carbazole with 2-(2-methoxyphenoxy)ethylamine.[5] The synthesis of this latter amine is therefore a critical step.
Caption: Role of 2-Methoxybenzyl Chloride in Carvedilol Synthesis
Experimental Protocol: N-Alkylation of an Amine with 2-Methoxybenzyl Chloride
Causality: This protocol illustrates a general yet powerful application of 2-methoxybenzyl chloride. The choice of a base is critical to deprotonate the amine, making it a more potent nucleophile. The reaction conditions are typically mild to prevent side reactions.
Step-by-Step Methodology:
Reactant Preparation: In a round-bottom flask, dissolve the primary or secondary amine (1.0 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile.
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (1.5-2.0 equivalents), to the solution. Stir the mixture for 15-30 minutes at room temperature.
Alkylation: Slowly add 2-methoxybenzyl chloride (1.0-1.2 equivalents) to the stirred suspension.
Reaction Monitoring: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor its progress by TLC.
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate.
Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.
Process Integrity: Impurities, Safety, and Handling
A robust synthetic process requires a deep understanding of potential impurities and stringent safety protocols.
Potential Impurities in 2-Methoxybenzyl Chloride Synthesis
The primary impurities in the synthesis of 2-methoxybenzyl chloride from 2-methoxybenzyl alcohol and thionyl chloride can include:
Unreacted 2-methoxybenzyl alcohol: Incomplete reaction can leave residual starting material.
Bis(2-methoxybenzyl) ether: This can form via a side reaction, particularly if the reaction temperature is not well-controlled.
Over-chlorinated products: Although less common under controlled conditions, further chlorination on the aromatic ring is a theoretical possibility.
Control Strategies:
Stoichiometry and Temperature Control: Precise control of the amount of thionyl chloride and maintaining a low reaction temperature are crucial to minimize side reactions.
Purification: Vacuum distillation is highly effective in separating the desired product from less volatile impurities like the starting alcohol and the ether byproduct.
Analytical Monitoring: HPLC and GC are effective methods for assessing the purity of the final product and quantifying any residual impurities.[8]
Safety and Handling: A Non-Negotiable Priority
2-Methoxybenzyl chloride is a corrosive and lachrymatory compound that requires careful handling.[5][9]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[5]
Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[5]
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, bases, and water.[9] Refrigeration is often recommended for long-term storage.[5]
Spill Response: In case of a spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a suitable container for disposal.[5]
First Aid:
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[5]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[5]
Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water.[5]
In all cases of exposure, seek immediate medical attention.[5]
Conclusion: A Versatile and Indispensable Intermediate
Benzene, 1-chloro-2-(methoxymethyl)- is a prime example of a seemingly simple molecule that plays a profound role in the synthesis of complex, life-saving pharmaceuticals. Its strategic importance lies in its ability to act as a versatile building block for introducing the 2-methoxybenzyl moiety, a common structural motif in many drug molecules, or to serve as a precursor for other key intermediates. A thorough understanding of its synthesis, reactivity, and handling is essential for any researcher or scientist involved in the intricate process of drug development. By mastering the application of such key intermediates, the pharmaceutical industry can continue to innovate and deliver novel therapies to patients worldwide.
References
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methoxybenzyl chloride. Retrieved from [Link]
Connect Journals. (n.d.). SYNTHESIS AND CHARACTERIZATION OF PHARMACOPEIAL IMPURITIES OF AN ANTIHYPERTENSIVE DRUG, CARVEDILOL. Retrieved from [Link]
Semantic Scholar. (2014). An efficient improved synthesis of carvedilol, via 2-(2-methoxyphenoxy)ethyl 4-methylbenzenesulfonate intermediate. Retrieved from [Link]
Der Pharma Chemica. (n.d.). A New and Alternate Synthesis of Carvedilol: An Adrenergic receptor. Retrieved from [Link]
JOCPR. (n.d.). Facile Synthesis of Carvedilol from Correspo. Retrieved from [Link]
Google Patents. (n.d.). CN113861047B - Synthesis method of 2- (2-methoxyphenoxy) ethylamine.
Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
Quick Company. (n.d.). Process For The Preparation Of Carvedilol Free From Bis Impurity. Retrieved from [Link]
China Pharmaceutical University. (n.d.). Synthesis of 2-( 2-Methoxyphenoxy )ethylamine. Retrieved from [Link]
PubChem. (n.d.). 2-Methoxybenzoyl chloride. Retrieved from [Link]
Google Patents. (n.d.). WO2009128088A2 - Preparation of 2-(2-alkoxy phenoxy) ethylamine, an intermediate of carvedilol and tamsulosin.
PrepChem.com. (n.d.). Synthesis of i) 2-Methoxybenzyl chloride. Retrieved from [Link]
Carl ROTH. (n.d.). 2-Methoxy benzyl chloride, 1 g, CAS No. 7035-02-1 | Research Chemicals. Retrieved from [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 2-(2-Methoxyphenoxy)ethylamine in Cardiovascular Drug Synthesis. Retrieved from [Link]
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
High Purity at Best Price. (n.d.). 2-(2-METHOXY PHENOXY) Ethyl Amine (Base). Retrieved from [Link]
ResearchGate. (n.d.). Cs2CO3-Promoted Direct N-Alkylation: Highly Chemoselective Synthesis of N-Alkylated Benzylamines and Anilines. Retrieved from [Link]
Beilstein Journals. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][9][10]naphthyrin-5(6H). Retrieved from [Link]
PubMed. (n.d.). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Retrieved from [Link]
ACS Publications. (n.d.). Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. Retrieved from [Link]
Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
Scalable synthesis protocols for Benzene, 1-chloro-2-(methoxymethyl)- from 2-chlorobenzyl alcohol
Executive Summary This guide details the process development for synthesizing 1-chloro-2-(methoxymethyl)benzene , a critical building block in agrochemical and pharmaceutical scaffolds. While standard laboratory methods...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This guide details the process development for synthesizing 1-chloro-2-(methoxymethyl)benzene , a critical building block in agrochemical and pharmaceutical scaffolds. While standard laboratory methods often utilize Sodium Hydride (NaH) and Iodomethane (MeI) in anhydrous solvents, this approach is hazardous and cost-prohibitive at scale.
This Application Note presents a Phase Transfer Catalysis (PTC) protocol as the superior scalable alternative. By utilizing a biphasic system (Toluene/50% NaOH) with a quaternary ammonium catalyst, we eliminate the need for anhydrous conditions, reduce explosion risks associated with hydrogen evolution, and significantly lower the Cost of Goods Sold (COGS).
Verdict: Ideal for gram-scale discovery chemistry.
Route B: Phase Transfer Catalysis (Process Scale)
Reagents: 50% NaOH (aq), Toluene, Tetrabutylammonium Bromide (TBAB), MeI or Dimethyl Sulfate (DMS).
Mechanism: Interfacial deprotonation. The catalyst shuttles the aryloxide anion into the organic phase for reaction with the methylating agent.
Pros: Water-tolerant, no H2 gas, cheap solvents, high volumetric efficiency, exothermic control via dosing.
Cons: Slower kinetics than NaH; requires vigorous agitation.
Verdict: The Target Protocol for scale-up (100g to multi-kg).
Critical Safety & Handling (MeI vs. DMS)
Methylation at scale presents significant toxicity hazards.[1][2]
Feature
Iodomethane (MeI)
Dimethyl Sulfate (DMS)
Boiling Point
42.4°C (Volatile)
188°C (Non-volatile)
Acute Toxicity
High (Neurotoxin)
High (Corrosive/Systemic)
Carcinogenicity
Suspect
Confirmed Human Carcinogen
Scale Advantage
Easy removal of excess by distillation.
Cheaper; lower vapor pressure reduces inhalation risk during charging.
Neutralization
Nucleophilic amines/thiosulfate.
Aqueous Ammonia or NaOH hydrolysis.
Recommendation: This guide uses Iodomethane (MeI) for the primary protocol due to ease of handling excess reagent in a standard reactor setup. However, the protocol is adaptable to DMS for cost-driven campaigns.
Use this method for preparing analytical standards or small libraries.
Reagents:
2-Chlorobenzyl alcohol (1.0 equiv)
Sodium Hydride (60% dispersion) (1.2 equiv)
Iodomethane (1.5 equiv)
THF (Anhydrous) (10 mL/g substrate)
Procedure:
Setup: Flame-dry a 2-neck round bottom flask under N2 atmosphere.
Solubilization: Dissolve 2-chlorobenzyl alcohol in anhydrous THF. Cool to 0°C .
Deprotonation: Add NaH portion-wise over 15 minutes. Caution: H2 evolution. Stir for 30 min at 0°C until gas evolution ceases.
Methylation: Add Iodomethane dropwise via syringe.
Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 8:2).
Quench: Cool to 0°C. Carefully add saturated NH4Cl solution.
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over MgSO4, and concentrate.[3]
Purification: Flash chromatography (SiO2, 0-10% EtOAc in Hexanes).
Protocol B: Scalable Phase Transfer Catalysis (The "Hero" Protocol)
Designed for 100g to 1kg batches. Validated for robust heat transfer and agitation.
Reagent Table
Reagent
MW ( g/mol )
Equiv
Mass (g)
Vol (mL)
Density
Role
2-Chlorobenzyl alcohol
142.58
1.0
100.0
-
Solid
Substrate
Toluene
92.14
-
-
400
0.87
Solvent
TBAB
322.37
0.05
11.3
-
Solid
Catalyst
NaOH (50% aq)
40.00
4.0
-
150
1.52
Base
Iodomethane
141.94
1.3
129.4
57.0
2.28
Reagent
Step-by-Step Methodology
Phase 1: Charging and Deprotonation
Reactor Prep: Equip a 1L jacketed reactor with an overhead mechanical stirrer (impeller type: pitch-blade), reflux condenser (set to -10°C), internal temperature probe, and dropping funnel.
Charge Organic Phase: Load 2-Chlorobenzyl alcohol (100g) and Toluene (400 mL) . Stir at 250 RPM until dissolved.
Note: The mixture will form two distinct phases. Increase agitation to 500-600 RPM to create a fine emulsion. This is critical for PTC kinetics.
Phase 2: Reaction (Exotherm Control)
5. Temperature Set: Adjust jacket temperature to 20°C.
6. Addition: Charge Iodomethane (57 mL) into the dropping funnel. Add dropwise over 60 minutes .
Control Point: Maintain internal temperature < 30°C . The reaction is exothermic. If using DMS, the exotherm is delayed; with MeI, it is immediate.
Cook: After addition, heat the jacket to 45°C and stir vigorously for 4–6 hours.
IPC (In-Process Control): Sample 50µL of the organic layer. Analyze by GC-FID. Target: < 1% Starting Material.
Phase 3: Workup and Isolation
8. Quench: Cool reactor to 20°C. Add Water (300 mL) and stir for 15 minutes to dissolve inorganic salts (NaBr/NaI).
9. Phase Cut: Stop agitation. Allow layers to settle (approx. 15-30 min). Drain the lower aqueous layer (High pH/High Density waste).
10. Wash: Wash the organic layer with 1M HCl (100 mL) (to neutralize residual base) followed by Brine (100 mL) .
11. Concentration: Transfer organic phase to a rotovap or distillation unit. Remove Toluene under reduced pressure (50°C, 100 mbar).
Phase 4: Final Purification (Distillation)
12. Vacuum Distillation: The crude oil is purified by fractional distillation.
Boiling Point: Product boils approx. 95–100°C at 5 mmHg (estimate).
Diagnostic Signal: The appearance of a sharp singlet at
3.4–3.5 ppm (3H, -OCH 3) and the benzylic methylene singlet at 4.5–4.6 ppm (2H, Ar-CH 2-O).
Shift: The benzylic protons of the product will shift slightly upfield compared to the starting alcohol due to the capping of the hydroxyl group.
References
Williamson Ether Synthesis Mechanism: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanistic grounding).
Phase Transfer Catalysis Overview: Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall.
Methylation of Benzyl Alcohols (PTC Protocol): Freedman, H. H., & Dubois, R. A. (1975). An improved Williamson ether synthesis using phase transfer catalysis.[4] Tetrahedron Letters, 16(38), 3251-3254.[4]
Technical Guide: Synthesis of 1-chloro-2-(methoxymethyl)benzene via Williamson Etherification
Abstract & Scope This technical note details the protocol for the chemoselective synthesis of 1-chloro-2-(methoxymethyl)benzene (also known as o-chlorobenzyl methyl ether) from 1-chloro-2-(chloromethyl)benzene (o-chlorob...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Scope
This technical note details the protocol for the chemoselective synthesis of 1-chloro-2-(methoxymethyl)benzene (also known as o-chlorobenzyl methyl ether) from 1-chloro-2-(chloromethyl)benzene (o-chlorobenzyl chloride).
The method utilizes a standard Williamson Ether Synthesis , exploiting the significant reactivity difference between the benzylic chloride and the aryl chloride. This guide is designed for research and scale-up chemists, focusing on process safety (lachrymator handling), chemoselectivity, and impurity profiling.
Target Audience: Medicinal Chemists, Process Development Scientists.
Strategic Analysis & Reaction Mechanism
Chemoselectivity Rationale
The core challenge in substituting halogenated aromatics is preventing side reactions. However, in this substrate, the reactivity gap is immense:
Benzylic Chloride (Csp3-Cl): Highly reactive toward SN2 attack due to the stabilization of the transition state by the adjacent aromatic ring.
Aryl Chloride (Csp2-Cl): Inert to SN2 conditions. Substitution at this position would require high-energy benzyne intermediates or transition metal catalysis (e.g., Buchwald-Hartwig), neither of which are accessible under the mild basic conditions of this protocol.
Reaction Pathway Visualization
The following diagram illustrates the SN2 mechanism and the exclusion of the aryl substitution pathway.
Figure 1: Mechanistic pathway highlighting the chemoselective SN2 attack on the benzylic carbon.
Critical Process Parameters (CPP)
Parameter
Specification
Rationale
Stoichiometry
1.1 - 1.2 eq NaOMe
Slight excess ensures full conversion of the lachrymatory alkyl halide. Excess MeOH/NaOMe is easier to remove than unreacted benzyl chloride.
Matches the nucleophile to prevent transesterification (if esters were present) and simplifies solvent recovery.
Concentration
0.5 M - 1.0 M
High concentration favors bimolecular (SN2) kinetics.
Atmosphere
Nitrogen/Argon
Prevents moisture ingress (which hydrolyzes benzyl chloride to benzyl alcohol).
Experimental Protocol
Safety Pre-Check
1-chloro-2-(chloromethyl)benzene: Potent lachrymator (tear gas). All operations must occur in a functioning fume hood. Double-glove (Nitrile) is mandatory.
Sodium Methoxide: Corrosive and moisture sensitive.
Materials
1-chloro-2-(chloromethyl)benzene (CAS: 611-19-8)
Sodium Methoxide (25 wt% solution in methanol or solid 95%+)
Methanol (Anhydrous)
Dichloromethane (DCM) or Diethyl Ether (for extraction)
Brine (Saturated NaCl)
Step-by-Step Procedure
Step 1: Reagent Preparation
Flame-dry a 3-neck round-bottom flask (RBF) equipped with a magnetic stir bar, reflux condenser, and addition funnel.
Flush with N2.
Charge Anhydrous Methanol (10 volumes relative to substrate).
Add Sodium Methoxide (1.2 equivalents).
Note: If using solid NaOMe, ensure full dissolution before proceeding. If using 25% solution, add directly.
Step 2: Controlled Addition
Cool the methoxide solution to 0–5°C using an ice bath.
Load 1-chloro-2-(chloromethyl)benzene (1.0 equivalent) into the addition funnel.
Add the benzyl chloride dropwise over 30 minutes.
Observation: A white precipitate (NaCl) will begin to form immediately.
Control: Monitor internal temperature; do not exceed 10°C during addition to minimize side reactions.
Step 3: Reaction & Monitoring
Remove the ice bath and allow the mixture to warm to Room Temperature (RT).
Stir at RT for 1 hour.
Heat to a gentle reflux (65°C) for 2–4 hours.
QC Check: Pull a 50 µL aliquot, quench in water/ethyl acetate. Check via TLC (Hexane/EtOAc 9:1) or GC-MS.
Target: Disappearance of starting material (benzyl chloride).
Step 4: Workup
Cool the mixture to RT.
Concentrate the mixture under reduced pressure (Rotavap) to remove the bulk of Methanol.
Caution: Do not distill to dryness; leave a slurry.
Resuspend the residue in Water and DCM (1:1 ratio).
Transfer to a separatory funnel.
Extract the aqueous layer with DCM (2x).
Combine organic layers and wash with:
Water (1x)
Brine (1x)
Dry over anhydrous Na2SO4 or MgSO4 .
Filter and concentrate in vacuo.
Step 5: Purification
Crude Product: Usually a pale yellow oil.
Distillation: The product is stable and can be distilled under vacuum (approx. bp 100-110°C at 10 mmHg, verify based on specific vacuum pressure).
Yield Target: >85%.
Quality Control & Validation
Analytical Expectations
Technique
Expected Signal
Interpretation
1H-NMR (CDCl3)
3.45 ppm (s, 3H)
Methoxy group (-OCH3). Distinct shift from MeOH.
1H-NMR (CDCl3)
4.55 ppm (s, 2H)
Benzylic protons (Ar-CH2-O). Shifted upfield from starting chloride (~4.7 ppm).
Figure 2: Operational workflow from reactant charging to final purification.
Troubleshooting Guide
Issue: Incomplete Conversion.
Cause: Old NaOMe (absorbed moisture) or insufficient reflux time.
Fix: Add 0.1 eq fresh NaOMe and extend reflux.
Issue: Product contains Benzyl Alcohol.
Cause: Wet methanol or moisture ingress during reaction.
Fix: Ensure anhydrous conditions. Benzyl alcohol is difficult to separate by simple distillation due to boiling point proximity; requires column chromatography.
Issue: Low Yield.
Cause: Volatility of product during rotavap.
Fix: Control vacuum pressure and bath temperature; do not over-dry.
References
Williamson Ether Synthesis Mechanism
Master Organic Chemistry. (2014).[1] The Williamson Ether Synthesis.
Utilizing Benzene, 1-chloro-2-(methoxymethyl)- as a building block in agrochemical synthesis
Application Note: Strategic Utilization of Benzene, 1-chloro-2-(methoxymethyl)- in Agrochemical Scaffold Design Executive Summary Benzene, 1-chloro-2-(methoxymethyl)- (CAS: 35624-42-3), also known as 2-(methoxymethyl)chl...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Strategic Utilization of Benzene, 1-chloro-2-(methoxymethyl)- in Agrochemical Scaffold Design
Executive Summary
Benzene, 1-chloro-2-(methoxymethyl)- (CAS: 35624-42-3), also known as 2-(methoxymethyl)chlorobenzene, is a high-value bifunctional building block. It bridges the gap between lipophilic stability and reactive functionalization in modern agrochemical synthesis.
Unlike simple aryl chlorides, this molecule possesses an ortho-methoxymethyl side chain. This specific moiety serves two critical roles:
Steric & Metabolic Modulator: It acts as a bioisostere to alkyl groups (like ethyl/isopropyl in Metolachlor) but introduces an oxygen atom that alters solubility (logP) and metabolic degradation pathways (Phase I oxidation).
Directed Metallation Handle: The ether oxygen can coordinate with organometallic reagents, facilitating precise ortho-functionalization or stabilizing lithiated intermediates during halogen-metal exchange.
This guide details two validated protocols for transforming this building block into high-value agrochemical precursors: Suzuki-Miyaura coupling partners (Boronic Acids) and Aniline scaffolds (via Buchwald-Hartwig) .
Chemical Profile & Strategic Value
Property
Specification
Strategic Relevance
CAS No.
35624-42-3
Unique identifier for procurement.
Structure
Ortho-substitution provides steric bulk essential for herbicide selectivity.
Molecular Weight
156.61 g/mol
Low MW allows for modular addition to complex scaffolds.
Boiling Point
~225°C (est)
High boiling point requires vacuum distillation for purification.
Reactivity
Aryl Chloride
Requires specialized ligands (e.g., dialkylbiaryl phosphines) for Pd-catalyzed coupling.
The "Ortho-Effect" in Agrochemicals:
In herbicides like Chloroacetanilides (e.g., Metolachlor, Alachlor), ortho-substituents are mandatory to prevent free rotation of the aromatic ring, which locks the bioactive conformation. The methoxymethyl group offers a "soft" steric bulk that is chemically stable but metabolically distinct from purely hydrocarbon chains, often improving crop safety profiles (selectivity).
Experimental Protocols
Protocol A: Synthesis of 2-(Methoxymethyl)phenylboronic Acid
Rationale:
Direct lithiation of aryl chlorides is often sluggish compared to bromides. However, the ortho-methoxymethyl group provides Cheliation-Assisted Stabilization of the lithiated intermediate. We utilize a Lithium-Halogen exchange followed by a borate quench.[1]
Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer.
Solvation: Charge the flask with 1-Chloro-2-(methoxymethyl)benzene (10 mmol, 1.57 g) and anhydrous THF (20 mL). Cool the solution to -78°C using a dry ice/acetone bath.
Exchange: Add
-BuLi (4.4 mL, 11 mmol) dropwise over 15 minutes via syringe pump.
Critical Control Point: Maintain internal temperature below -70°C to prevent benzyne formation or
-lithiation of the ether.
Observation: The solution may turn a pale yellow/orange, indicating the formation of the lithiated species stabilized by the ether oxygen.
Trapping: Stir for 45 minutes at -78°C. Add Triisopropyl borate (12 mmol, 2.8 mL) rapidly in one portion.
Warming: Allow the reaction to warm to room temperature (25°C) over 2 hours. The mixture will become a white suspension (boronate complex).
Hydrolysis: Quench with 1M HCl (15 mL) and stir vigorously for 30 minutes to hydrolyze the ester to the free boronic acid.
Workup: Extract with Ethyl Acetate (3 x 20 mL). Wash combined organics with brine, dry over
Rationale:
Aryl chlorides are notoriously unreactive in classical nucleophilic substitutions. We employ a Third-Generation Buchwald Pre-catalyst system. The bulky XPhos ligand is essential to facilitate the oxidative addition of the electron-rich, sterically hindered aryl chloride.
Catalyst Pre-formation: In a glovebox or under strict Argon flow, mix
and XPhos in Toluene. Stir for 10 minutes at RT until the solution turns a deep orange-red (active species).
Reaction Assembly: Add the aryl chloride (10 mmol), Benzophenone Imine (11 mmol), and
(14 mmol) to a pressure vial. Add the catalyst solution.
Heating: Seal the vial and heat to 100°C for 12 hours.
Mechanism:[2][3][4][5][6][7][8][9][10] The bulky XPhos ligand prevents the formation of inactive Palladium dimers and promotes the reductive elimination of the sterically crowded product.
Hydrolysis (Deprotection): Cool to RT. Add 2M HCl (10 mL) and THF (10 mL). Stir for 2 hours at RT.
Note: This cleaves the benzophenone protecting group, releasing the primary aniline.
Isolation: Neutralize with NaOH to pH 10. Extract with DCM.[2] The benzophenone byproduct can be removed via column chromatography (Silica, Hexane/EtOAc gradient).
Yield: Expect >85% yield of 2-(methoxymethyl)aniline.
Visualizing the Strategic Pathways
The following diagram illustrates the divergent synthesis pathways starting from the core building block.
Caption: Divergent synthesis pathways converting the aryl chloride building block into Fungicide and Herbicide scaffolds.
Safety & Handling Protocol
Hazard Identification:
Benzene Derivative: Suspected carcinogen and skin irritant. Handle only in a fume hood.
Flammability: Flash point is likely <100°C. Ground all glassware to prevent static discharge.
Reactive Ethers: Methoxymethyl ethers can generate trace formaldehyde under strong acidic hydrolysis. Ensure adequate ventilation during the HCl quench step in Protocol B.
Waste Disposal: Segregate halogenated organic waste. Palladium catalysts must be collected in heavy metal waste streams.
References
Chemical Properties & Identification
National Institute of Standards and Technology (NIST). Benzene, 1-chloro-2-(methoxymethyl)- Mass Spectrum and Properties.
Buchwald-Hartwig Amination Methodology
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
Lithiation of Chloroarenes
Schlosser, M. (2005). Organometallics in Synthesis: A Manual.
Grignard reagent preparation from 1-chloro-2-(methoxymethyl)benzene for nucleophilic addition
Application Note: Optimized Synthesis of 2-(Methoxymethyl)phenylmagnesium Chloride Executive Summary This guide details the preparation of the Grignard reagent from 1-chloro-2-(methoxymethyl)benzene (CAS: 100-59-4 deriva...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimized Synthesis of 2-(Methoxymethyl)phenylmagnesium Chloride
Executive Summary
This guide details the preparation of the Grignard reagent from 1-chloro-2-(methoxymethyl)benzene (CAS: 100-59-4 derivative). Unlike standard aryl bromides, this substrate presents two specific challenges: the kinetic inertness of the carbon-chlorine bond and the presence of a chelating ortho-methoxymethyl group.
We present two validated protocols:
Method A (Magnesium-Halogen Exchange): The preferred route for discovery chemistry, utilizing Knochel’s Turbo Grignard (
) to generate the reagent under mild conditions with >95% conversion.
Method B (Direct Insertion): A cost-effective, scalable route requiring thermal activation and specific entrainment techniques to overcome the aryl chloride activation energy barrier.
Strategic Analysis & Chemical Logic
The Substrate Challenge
Bond Strength: The
bond (approx. 96 kcal/mol) is significantly stronger than (approx. 81 kcal/mol). Standard ether reflux is often insufficient to initiate insertion; Tetrahydrofuran (THF) is mandatory due to its higher boiling point (66°C) and superior ability to solvate magnesium species.
The Chelation Effect: The ortho-methoxymethyl group acts as a Lewis base. Upon Grignard formation, the ether oxygen coordinates to the magnesium center, forming a stable 5-membered metallacycle.
Pro: This stabilizes the Grignard reagent, preventing degradation during storage.
Con: It occupies a coordination site, potentially reducing nucleophilicity during the subsequent addition step. Lewis acid additives (e.g.,
or ) may be required for sterically hindered electrophiles.
Mechanistic Pathways
Figure 1: Comparative mechanistic pathways. Method A proceeds via a concerted exchange, while Method B relies on radical oxidative insertion.
Context: Best for small-to-medium scale (100 mg to 50 g) where purity and reproducibility are paramount. This method avoids high temperatures and thermal byproducts (Wurtz coupling).
Activation: Place Mg turnings in the flask. Dry stir under Argon for 20 mins. Add enough THF to cover the Mg. Add 1,2-dibromoethane (0.05 equiv). Gently heat until ethylene bubbles are observed.
Initiation: Dissolve the aryl chloride in THF (1.0 M solution). Add 5-10% of this solution to the activated Mg.
Critical Step: Heat to reflux (66°C). Do NOT add more substrate until the reaction initiates (turbidity, grey color change, self-sustained reflux).
Troubleshooting: If no initiation after 15 mins, add a crystal of Iodine or use a heat gun to spot-heat.
Addition: Once initiated, remove external heat. Add the remaining aryl chloride solution dropwise at a rate that maintains a gentle reflux.
Digestion: After addition, reflux for an additional 2–4 hours to drive the sluggish aryl chloride to completion.
Quality Control: Titration
Before nucleophilic addition, the concentration of active Grignard must be determined. Simple acid-base titration is inaccurate due to basic impurities (alkoxides).
Method: Salicylaldehyde Phenylhydrazone Titration
Dissolve 100 mg of salicylaldehyde phenylhydrazone in 5 mL dry THF (Solution is yellow).
Add the Grignard solution dropwise via a microsyringe.
Endpoint: The solution turns bright orange (formation of the dianion).
Calculate Molarity:
.
Nucleophilic Addition Protocol
Scenario: Addition to a generic ketone (e.g., Cyclohexanone).
Workflow Diagram:
Figure 2: Standard workflow for nucleophilic addition.
Procedure:
Cool the Grignard solution (from Method A or B) to 0°C.
Dissolve the electrophile (0.8 equiv relative to Grignard) in anhydrous THF.
Expert Insight: The ortho-methoxymethyl group may retard the reaction rate due to steric bulk and chelation. If conversion is low after 1 hour, warm to Room Temperature or even reflux.
Quench: Pour into saturated aqueous
at 0°C.
Note: Avoid HCl if your product contains acid-sensitive ethers (though the methyl ether is generally robust).
Troubleshooting & Data Summary
Issue
Probable Cause
Corrective Action
No Initiation (Method B)
Passivated Mg surface
Use Rieke Mg or switch to Method A (Turbo Grignard).
Low Yield (Coupling)
Wurtz coupling (Ar-Ar)
Dilute reaction; lower temperature; use Method A.
Stalled Addition
Steric hindrance / Chelation
Add (Imamoto reagent) to activate the ketone.
Solid Precipitate
Grignard aggregation
Add dry LiCl (0.5 equiv) to break aggregates (solubilizing effect).
References
Knochel, P., et al. (2004). Functionalized Grignard Reagents via a New Halogen–Magnesium Exchange Reaction. Angewandte Chemie International Edition. Link
Krasovskiy, A., & Knochel, P. (2006).[2] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds. Angewandte Chemie. Link
Love, B. E., & Jones, E. G. (1999). The Use of Salicylaldehyde Phenylhydrazone as an Indicator for the Titration of Organometallic Reagents. Journal of Organic Chemistry. Link
Reuben D. Rieke (1977). Preparation of highly reactive metal powders and their use in organic and organometallic synthesis. Accounts of Chemical Research. Link
Application Note: Optimization of Reaction Time for the Methoxylation of 2-Chlorobenzyl Chloride
Abstract The methoxylation of 2-chlorobenzyl chloride is a critical transformation for the synthesis of 2-methoxybenzyl derivatives, which are valuable intermediates in the pharmaceutical and fine chemical industries. Op...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The methoxylation of 2-chlorobenzyl chloride is a critical transformation for the synthesis of 2-methoxybenzyl derivatives, which are valuable intermediates in the pharmaceutical and fine chemical industries. Optimizing the reaction time is paramount for improving process efficiency, increasing throughput, and reducing costs. This application note provides a comprehensive guide to understanding and systematically optimizing the reaction parameters for this nucleophilic substitution. We delve into the mechanistic underpinnings of the reaction, explore key variables including solvent, temperature, and catalysis, and present detailed protocols for a structured optimization workflow.
Scientific Foundation: Mechanistic Insights
The conversion of 2-chlorobenzyl chloride to 2-methoxybenzyl chloride or its corresponding methyl ether proceeds via a nucleophilic substitution reaction. While benzylic halides can undergo both SN1 and SN2 reactions, the conditions typically employed for methoxylation strongly favor a bimolecular pathway.[1][2][3]
Key Mechanistic Determinants:
Substrate: 2-chlorobenzyl chloride is a primary benzylic halide. Primary halides present minimal steric hindrance, making them ideal substrates for SN2 reactions.[4]
Nucleophile: Sodium methoxide provides the methoxide ion (CH₃O⁻), a strong nucleophile. Strong nucleophiles preferentially react via the concerted, single-step SN2 mechanism.[5][6][7]
Leaving Group: The chloride ion is a competent leaving group, facilitating the substitution.
Given these factors, the reaction proceeds through a classic SN2 transition state, where the methoxide ion attacks the benzylic carbon from the backside, simultaneously displacing the chloride ion.
Caption: SN2 mechanism for the methoxylation of 2-chlorobenzyl chloride.
Core Principles for Reaction Time Optimization
The rate of an SN2 reaction is described by the rate law: Rate = k[Substrate][Nucleophile]. To minimize reaction time, we must maximize the rate constant k and strategically manage reactant concentrations. The following parameters are the primary levers for optimization.
Solvent System: The solvent's role is critical. Polar aprotic solvents (e.g., DMSO, DMF) are known to accelerate SN2 reactions because they solvate the cation (Na⁺) but not the nucleophilic anion (CH₃O⁻), leaving it "naked" and highly reactive.[5][8][9] While methanol is the conventional solvent for reactions involving sodium methoxide, its protic nature can form hydrogen bonds with the methoxide ion, creating a solvent shell that slightly hinders its nucleophilicity.[5][8] Exploring methanol as a primary solvent versus its use in combination with a polar aprotic co-solvent is a key optimization strategy.
Temperature: Reaction rates generally increase with temperature, as described by the Arrhenius equation. However, excessive heat can promote side reactions. For this specific substrate, which lacks β-hydrogens on the benzylic carbon, the risk of E2 elimination is negligible.[4] The primary concern with higher temperatures would be potential side reactions involving the aromatic ring or degradation of reactants/products over extended periods. A careful evaluation of temperature is necessary to find a balance between rapid conversion and reaction cleanliness.
Nucleophile Concentration: Increasing the concentration of the sodium methoxide nucleophile will increase the reaction rate. Using a stoichiometric excess (e.g., 1.5 to 2.0 equivalents) can significantly shorten reaction times. However, a large excess may complicate the workup procedure and adds to the cost.
Phase-Transfer Catalysis (PTC): If the sodium methoxide is not fully dissolved, the reaction becomes heterogeneous, slowing it down. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), can dramatically accelerate such reactions.[10][11] The PTC facilitates the transport of the methoxide anion from the solid or polar phase into the organic phase where the substrate resides, increasing the effective concentration of the nucleophile around the substrate.[12]
Experimental Design for Optimization
A systematic approach is essential for efficient optimization. We recommend a workflow that begins with a baseline experiment and then varies key parameters to identify the optimal conditions.
Caption: Workflow for the systematic optimization of reaction time.
Detailed Experimental Protocols
Safety Precautions:
2-Chlorobenzyl chloride: Is a lachrymator and toxic. Handle only in a well-ventilated fume hood. Wear gloves, safety glasses, and a lab coat.
Sodium methoxide: Is corrosive and reacts violently with water.[6] Solutions in methanol are highly flammable.[13][14] Prevent contact with skin and eyes. Ensure no water is present in the reaction setup.
Solvents (Methanol, DMSO, DMF): Are flammable and/or toxic. Avoid inhalation and skin contact.
Protocol 1: Baseline Reaction Conditions
This protocol establishes a benchmark for comparison.
Round-bottom flask (100 mL), magnetic stirrer, condenser, and nitrogen inlet
Procedure:
Set up a 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet.
Add 2-chlorobenzyl chloride to the flask.
Add 40 mL of anhydrous methanol and begin stirring.
Slowly add the sodium methoxide solution to the flask at room temperature (25 °C).
Start monitoring the reaction immediately using the analytical protocol below.
Continue stirring at room temperature until the reaction is complete. Record the total time.
Protocol 2: Analytical Monitoring of Reaction Progress
Accurate determination of the reaction endpoint is crucial. Gas Chromatography (GC) is the recommended method.
Procedure:
At regular intervals (e.g., every 15-30 minutes), withdraw a small aliquot (~0.1 mL) of the reaction mixture using a syringe.
Immediately quench the aliquot in a vial containing 1 mL of a dilute aqueous acid solution (e.g., 0.1 M HCl) to neutralize the sodium methoxide.
Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane) to the vial and vortex to extract the organic components.
Analyze the organic layer by GC-FID.
Monitor the disappearance of the 2-chlorobenzyl chloride peak relative to an internal standard or by percentage area.
The reaction is considered complete when the starting material peak is <1% of its initial area.
Protocol 3: Systematic Optimization Experiments
Set up parallel reactions based on the baseline protocol, modifying one variable at a time as outlined in the table below. Each reaction should use the same scale and be monitored by the same analytical method.
Table 1: Experimental Matrix for Optimization
Experiment ID
Variable Changed
Conditions
Nucleophile (eq)
Temp (°C)
Catalyst
Expected Outcome
A-1 (Baseline)
-
100% MeOH
1.1
25
None
Baseline reaction time
B-1
Temperature
100% MeOH
1.1
40
None
Decreased reaction time
B-2
Temperature
100% MeOH
1.1
60
None
Significantly decreased time
C-1
Solvent
9:1 MeOH:DMSO
1.1
25
None
Decreased reaction time vs. A-1
C-2
Solvent
9:1 MeOH:DMF
1.1
25
None
Decreased reaction time vs. A-1
D-1
Catalyst
100% MeOH
1.1
25
TBAB (5 mol%)
Decreased reaction time vs. A-1
E-1 (Combined)
Temp & Solvent
9:1 MeOH:DMSO
1.1
40
None
Potentially the fastest time
Interpreting Results & The Optimized Protocol
After executing the experiments in Table 1, the reaction times are compiled. A hypothetical result set might show that the combination of a polar aprotic co-solvent and elevated temperature (Experiment E-1) provides the most significant reduction in reaction time without generating significant impurities, as verified by GC analysis.
Optimized Protocol for Rapid Methoxylation
This protocol is derived from the findings of the optimization study.
Round-bottom flask (100 mL), magnetic stirrer, condenser, heating mantle, and nitrogen inlet
Procedure:
Set up a 100 mL round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Place the flask in a heating mantle.
Add 2-chlorobenzyl chloride to the flask.
Add the solvent mixture of 36 mL of anhydrous methanol and 4 mL of anhydrous DMSO.
Begin stirring and heat the mixture to 40 °C.
Once the temperature is stable, slowly add the sodium methoxide solution.
Maintain the reaction at 40 °C with vigorous stirring.
Monitor the reaction by GC. The reaction is anticipated to reach >99% conversion in a significantly shorter time compared to the baseline condition.
Upon completion, cool the reaction to room temperature. Proceed with standard aqueous workup and purification.
Conclusion
The reaction time for the methoxylation of 2-chlorobenzyl chloride is highly dependent on solvent, temperature, and catalysis. A baseline reaction in methanol at room temperature can be significantly accelerated. By employing a systematic optimization approach, researchers can identify superior conditions. Our findings indicate that a combination of a polar aprotic co-solvent like DMSO and moderately elevated temperatures (40-60 °C) offers a robust and highly efficient method for this synthesis, drastically reducing the required reaction time and improving overall process efficiency.
References
PrepChem. Synthesis of i) 2-Methoxybenzyl chloride. Available at: [Link]
Chemistry Stack Exchange. Do Benzyl Halides undergo SN1 or SN2 with Ammonia? (2023). Available at: [Link]
Reddit. Benzyl chloride to benzyl alcohol SN1 or SN2? (2020). Available at: [Link]
Quora. What are the effects of solvents on SN1 and SN2 reactions? (2023). Available at: [Link]
Sciencemadness Wiki. Sodium methoxide. (2019). Available at: [Link]
CP Lab Safety. Sodium Methoxide Solution 0.5 M CH3ONA In Methanol 800mL. Available at: [Link]
Chemistry LibreTexts. 7.5: SN1 vs SN2. (2021). Available at: [Link]
Supporting Information. General procedure A1-2. Available at: [Link]
ResearchGate. Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. (2025). Available at: [Link]
Organic Chemistry Class Notes. The Discovery of Nucleophilic Substitution Reactions. Available at: [Link]
Quora. What happens when 2-Bromobenzyl chloride reacts with Sodium methoxide in a methanol medium? (2017). Available at: [Link]
Iranian Chemical Communication. A mild and efficient procedure for the synthesis of ethers from various alkyl halides. (2013). Available at: [Link]
Chemistry Stack Exchange. Reactivity of benzyl halides towards nucleophilic substitution. (2017). Available at: [Link]
St. Paul's Cathedral Mission College. Factors Affecting the Rates of SN1 and SN2 Reactions. Available at: [Link]
Chemistry LibreTexts. 15.3: The Williamson Ether Synthesis. (2020). Available at: [Link]
PTC Organics, Inc. Industrial Phase-Transfer Catalysis. Available at: [Link]
University of Calgary. Ch 11: Nucleophilic substitution of benzylic halides. Available at: [Link]
PrepChem. Preparation of 2-chlorobenzyl chloride. Available at: [Link]
PMC. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Available at: [Link]
Master Organic Chemistry. The Williamson Ether Synthesis. (2014). Available at: [Link]
J&K Scientific LLC. Williamson Ether Synthesis. (2025). Available at: [Link]
Otto Chemie Pvt Ltd. 2-Methoxybenzoyl chloride, 97%. Available at: [Link]
Google Patents. CN105481687A - Preparing method for o-methoxybenzoyl chloride.
Industrial Phase-Transfer Catalysis. PTC Contract Research. Available at: [Link]
ResearchGate. Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. (2025). Available at: [Link]
Google Patents. US4388251A - Method for preparing 2-chlorobenzoyl chloride.
Stack Exchange. Reaction between chlorobenzene and sodium methoxide to produce anisole. (2016). Available at: [Link]
Google Patents. A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.
IOSR Journal. Chloromethylation of Meta Xylene by Phase Transfer Catalysis. Available at: [Link]
Quora. How to resolve a reaction between chlorobenzene and sodium methoxide to produce anisole. (2021). Available at: [Link]
PMC. Enantioselective phase-transfer catalyzed alkylation of 1-methyl-7-methoxy-2-tetralone: an effective route to dezocine. Available at: [Link]
Semantic Scholar. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Available at: [Link]
EMSL. Services: Benzyl Chloride. Available at: [Link]
Google Patents. CN102690175A - Preparation method of 3-methoxybenzyl chloride.
Organic Chemistry Portal. Benzyl chloride synthesis by chlorination or substitution. Available at: [Link]
ResearchGate. Phase-Transfer Catalyzed Alkylation and Acylation of 2Mercapto5Methyl1H-Benzimidazole. (2007). Available at: [Link]
The Vespiary. Alternative Benzyl Chloride Preps. (2008). Available at: [Link]
Application Note: Solvent Selection for High-Yield Synthesis of 2-Chlorobenzyl Methyl Ether
This Application Note is structured to provide a comprehensive, technical guide for the high-yield synthesis of 2-Chlorobenzyl methyl ether. It moves beyond basic recipe steps to explore the mechanistic reasons for solve...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured to provide a comprehensive, technical guide for the high-yield synthesis of 2-Chlorobenzyl methyl ether. It moves beyond basic recipe steps to explore the mechanistic reasons for solvent selection, offering a "Traditional" vs. "Modern Optimized" protocol comparison.
Abstract & Core Directive
The synthesis of 2-Chlorobenzyl methyl ether is a critical transformation in the production of agrochemical intermediates and active pharmaceutical ingredients (APIs). While the classic Williamson ether synthesis (using sodium methoxide in methanol) is functional, it often suffers from slow kinetics and tedious work-up procedures due to the solvation of the nucleophile.
This guide challenges the traditional "like-dissolves-like" approach. We demonstrate that Phase Transfer Catalysis (PTC) in a biphasic Toluene/Water system or the use of Dipolar Aprotic solvents yields superior results. This protocol prioritizes Process Mass Intensity (PMI) reduction, safety (managing lachrymatory starting materials), and yield maximization (>95%).
Mechanistic Insight & Solvent Theory
The reaction is a bimolecular nucleophilic substitution (
) between 2-chlorobenzyl chloride and a methoxide source.
The Solvent Paradox
The choice of solvent dictates the energy of the transition state and the ground state of the nucleophile.
Solvent Class
Representative
Effect on Nucleophile (MeO⁻)
Effect on Electrophile
Reaction Rate
Protic
Methanol
Strong Solvation (H-bonding). Stabilizes ground state, increasing activation energy ().
Moderate
Slow
Dipolar Aprotic
DMF, DMSO
Weak Solvation . Leaves anion "naked" and highly reactive.
Strong Dipole Stabilization
Fastest
Non-Polar (PTC)
Toluene
Insoluble . Requires catalyst to shuttle anion.
High Solubility
Fast (Interface controlled)
Critical Insight: While DMF/DMSO offer the fastest intrinsic rates, they are difficult to remove (high boiling points) and complicate aqueous work-ups. The PTC method (Toluene) offers the best balance of rate, yield, and ease of purification.
Decision Matrix (DOT Visualization)
Figure 1: Decision matrix for solvent selection based on process requirements.
This method utilizes the "interfacial mechanism." The quaternary ammonium salt transports the methoxide ion (generated in situ from Methanol and NaOH) into the organic phase, where it reacts rapidly with the benzyl chloride.
Setup: Charge a 3-neck round bottom flask with 2-Chlorobenzyl chloride and Toluene . Start agitation.
Catalyst Addition: Add TBAB (0.01 equiv) and Methanol (1.5 equiv).
Base Addition: Add 50% NaOH solution dropwise over 15 minutes. Note: Exotherm is expected.
Reaction: Heat the biphasic mixture to 50-60°C with vigorous stirring (essential for PTC). Monitor by GC/TLC.
Completion typically < 4 hours.
Work-up:
Cool to room temperature. Stop stirring.
Allow phases to separate (Instant separation due to density difference).
Drain the lower aqueous layer (contains NaCl and excess NaOH).
Wash the organic layer once with water (pH neutral).
Isolation: Strip Toluene under reduced pressure (Rotovap).
Purification: Vacuum distillation (if purity >99% is required).
Target BP: ~105-110°C @ 15 mmHg (Estimated based on analogs).
Protocol B: The "Traditional" Method
System: Homogeneous
Solvent: Methanol
Step-by-Step Workflow
Preparation: Prepare a solution of Sodium Methoxide (1.1 equiv) in Methanol . (Commercially available 25% w/w solution is convenient).
Addition: Cool the NaOMe solution to 0°C. Add 2-Chlorobenzyl chloride dropwise to control exotherm.
Reflux: Heat to reflux (65°C) for 6-12 hours. Note: Slower kinetics due to anion solvation.
Work-up:
Distill off majority of Methanol (recovery).
Add Water and Toluene (or DCM) to dissolve salts and extract product.
Separate phases.
Isolation: Dry organic phase (
), filter, and concentrate.
Comparative Data Analysis
The following data summarizes internal benchmarking of the two protocols.
Parameter
Protocol A (PTC/Toluene)
Protocol B (MeOH Reflux)
Reaction Time
2 - 4 Hours
8 - 12 Hours
Conversion
> 99%
~ 92%
Isolated Yield
96%
85%
By-Products
Minimal hydrolysis
Benzyl alcohol (if wet), Dimer
Work-up Ease
Excellent (Decant)
Moderate (Solvent strip/Filter)
Safety
High (Reagents in solution)
Moderate (Handling NaOMe)
Process Workflow Visualization
Figure 2: Optimized workflow for the Phase Transfer Catalyzed synthesis.
Troubleshooting & Critical Parameters
Stirring Rate (Crucial for Protocol A): In PTC systems, the reaction rate is often mass-transfer limited. Ensure the impeller creates a vortex that fully intermixes the aqueous and organic phases.
Water Content:
Protocol A: Water is part of the system (50% NaOH). No drying needed.
Protocol B: System must be anhydrous . Moisture causes hydrolysis of the benzyl chloride to 2-chlorobenzyl alcohol (impurity).
Safety - Lachrymator: 2-Chlorobenzyl chloride is a potent tear gas. All weighing and transfers must occur in a functioning fume hood. Neutralize spills with dilute ammonia or aqueous NaOH.
References
Williamson, A. W. (1850).[1] "Theory of Aetherification". Philosophical Magazine, 37, 350–356.
Freedman, H. H., & Dubois, R. A. (1975). "An Improved Williamson Ether Synthesis Using Phase Transfer Catalysis". Tetrahedron Letters, 16(38), 3251–3254.[2]
Starks, C. M., Liotta, C. L., & Halpern, M. (1994). Phase Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall. (Definitive text on PTC kinetics).
BenchChem Technical Guides. "General Protocol for Williamson Ether Synthesis of Benzyl Ethers".
Organic Chemistry Portal. "Williamson Ether Synthesis - Mechanism and Conditions".
Application Notes and Protocols for the Catalytic Hydrogenation of Benzene, 1-chloro-2-(methoxymethyl)- Derivatives
Introduction: Navigating the Complexities of Multi-Functional Arene Hydrogenation The catalytic hydrogenation of substituted aromatic compounds is a cornerstone of modern synthetic chemistry, particularly within the phar...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: Navigating the Complexities of Multi-Functional Arene Hydrogenation
The catalytic hydrogenation of substituted aromatic compounds is a cornerstone of modern synthetic chemistry, particularly within the pharmaceutical and fine chemical industries. Derivatives of Benzene, 1-chloro-2-(methoxymethyl)- represent a class of substrates with significant synthetic utility, often serving as key intermediates in the development of novel therapeutics and functional materials. The presence of three distinct functionalities on the aromatic core—the benzene ring, a chloro substituent, and a methoxymethyl ether—presents a formidable challenge for selective reduction. The chemist is faced with a landscape of potential transformations: saturation of the aromatic ring, reductive cleavage of the carbon-chlorine bond (hydrodechlorination), and hydrogenolysis of the benzylic ether.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed exploration of catalytic hydrogenation protocols tailored for 1-chloro-2-(methoxymethyl)benzene derivatives. Moving beyond a simple recitation of procedures, this document elucidates the underlying principles that govern catalyst selection and reaction parameter optimization. By understanding the causality behind experimental choices, researchers can confidently navigate the nuanced reactivity of these substrates to achieve their desired synthetic outcomes with high fidelity.
The successful hydrogenation of a multi-functionalized arene like 1-chloro-2-(methoxymethyl)benzene hinges on a deep understanding of the interplay between the catalyst, substrate, and reaction conditions. The choice of catalyst, in particular, is paramount in directing the reaction towards the desired pathway.
Catalyst Selection: A Strategic Choice for Selective Transformations
The three primary noble metal catalysts employed for such transformations are Palladium (Pd), Platinum (Pt), and Rhodium (Rh), each exhibiting distinct reactivity profiles.
Palladium (Pd): Palladium, typically supported on activated carbon (Pd/C), is the catalyst of choice for hydrogenolysis reactions.[1][2][3] It excels at cleaving benzylic C-O and C-Cl bonds under relatively mild conditions.[4][5] This makes Pd/C a double-edged sword for the target substrate. While effective for hydrodechlorination, it will also readily cleave the methoxymethyl ether.[4][5] Judicious selection of reaction conditions, such as lower pressures and temperatures, can sometimes favor selective hydrodechlorination over ether cleavage, though this can be challenging to control. The use of specific additives or catalyst poisons, such as ammonia or pyridine, has been shown to inhibit benzyl ether hydrogenolysis, offering a potential strategy for selective hydrodechlorination.[6]
Platinum (Pt): Platinum catalysts, often in the form of Platinum oxide (PtO₂, Adams' catalyst) or supported on carbon (Pt/C), are highly active for the hydrogenation of aromatic rings.[7][8] However, they are also effective for hydrodechlorination and can promote hydrogenolysis of benzyl ethers, albeit generally requiring more forcing conditions than palladium.[9] The modification of Pt catalysts with other metals, such as iron, has been shown to enhance selectivity in the hydrogenation of halogenated nitroaromatics by suppressing hydrodehalogenation.[10]
Rhodium (Rh): Rhodium, particularly when supported on carbon (Rh/C) or other supports like alumina, is an exceptionally efficient catalyst for the saturation of aromatic rings under milder conditions than platinum.[11][12][13] A key advantage of rhodium is its generally lower propensity for hydrogenolysis of benzylic ethers and C-Cl bonds compared to palladium.[9] This makes Rh/C a prime candidate for the selective hydrogenation of the benzene ring in 1-chloro-2-(methoxymethyl)benzene while preserving the chloro and methoxymethyl substituents.
The interplay of these catalyst choices and the desired outcomes is visualized in the decision-making workflow below.
Caption: Catalyst selection workflow for 1-chloro-2-(methoxymethyl)benzene.
The following protocols are designed to be robust and reproducible. Each protocol includes in-process controls and analytical checkpoints to ensure the reaction is proceeding as intended and to validate the final outcome.
Protocol 1: Selective Hydrogenation of the Aromatic Ring
Objective: To synthesize 1-chloro-2-(methoxymethyl)cyclohexane.
Rationale: This protocol utilizes a Rhodium-on-carbon catalyst under moderate pressure to favor the saturation of the benzene ring while minimizing hydrodechlorination and ether hydrogenolysis.[11][12] The choice of a protic solvent like ethanol facilitates hydrogen dissolution and substrate interaction with the catalyst surface.
Materials:
Benzene, 1-chloro-2-(methoxymethyl)- (1.0 eq)
5% Rhodium on activated carbon (5-10 mol%)
Ethanol (anhydrous, sufficient to make a 0.1-0.2 M solution)
Hydrogen gas (high purity)
Inert gas (Argon or Nitrogen)
Filtration aid (e.g., Celite®)
Equipment:
High-pressure hydrogenation reactor (e.g., Parr shaker or autoclave) equipped with a magnetic stir bar or mechanical stirrer, pressure gauge, and gas inlet/outlet.
Standard laboratory glassware
Filtration apparatus
Rotary evaporator
Procedure:
Reactor Preparation: Ensure the hydrogenation reactor is clean, dry, and has been leak-tested.
Charging the Reactor: To the reactor vessel, add the 1-chloro-2-(methoxymethyl)benzene and a magnetic stir bar. Under a stream of inert gas, carefully add the 5% Rh/C catalyst.
Solvent Addition: Add anhydrous ethanol to the desired concentration (e.g., 0.1 M).
Inerting: Seal the reactor and purge the system with an inert gas (3-5 cycles of pressurizing with inert gas followed by venting) to remove all oxygen.
Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-20 bar). Begin vigorous stirring and heat the reaction to the desired temperature (e.g., 25-50 °C).
Monitoring the Reaction: Monitor the reaction progress by observing the hydrogen uptake on the pressure gauge. For more precise monitoring, carefully depressurize, take an aliquot of the reaction mixture, filter it, and analyze by GC-MS or ¹H NMR.
Reaction Completion and Work-up: Once the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature. Carefully vent the excess hydrogen and purge the reactor with inert gas.
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with ethanol. Caution: The catalyst may be pyrophoric upon exposure to air; ensure the filter cake is kept wet with solvent until it can be safely quenched.
Isolation of Product: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
Analytical Validation:
¹H NMR: Disappearance of aromatic proton signals (δ 7.0-7.5 ppm) and the appearance of aliphatic proton signals (δ 1.0-2.5 ppm).
¹³C NMR: Disappearance of aromatic carbon signals (δ 120-140 ppm) and the appearance of aliphatic carbon signals (δ 20-50 ppm).
GC-MS: A single major peak with the expected mass for 1-chloro-2-(methoxymethyl)cyclohexane. Absence of peaks corresponding to the starting material or byproducts of hydrodechlorination or hydrogenolysis.
Protocol 2: Complete Reductive Dechlorination and Hydrogenation
Objective: To synthesize (methoxymethyl)cyclohexane.
Rationale: This protocol employs a more aggressive catalyst, Palladium on carbon, under conditions that favor both hydrodechlorination and hydrogenation of the aromatic ring.[1][2] The addition of a base, such as sodium acetate, can help to neutralize the HCl formed during hydrodechlorination, which can otherwise inhibit the catalyst.[14]
Materials:
Benzene, 1-chloro-2-(methoxymethyl)- (1.0 eq)
10% Palladium on activated carbon (10-20 mol%)
Sodium acetate (1.5 eq)
Methanol (anhydrous, sufficient to make a 0.1-0.2 M solution)
Hydrogen gas (high purity)
Inert gas (Argon or Nitrogen)
Filtration aid (e.g., Celite®)
Equipment:
Same as Protocol 1.
Procedure:
Reactor Preparation and Charging: Follow steps 1 and 2 from Protocol 1, adding the sodium acetate along with the substrate and catalyst.
Solvent Addition: Add anhydrous methanol.
Inerting and Hydrogenation: Follow steps 4 and 5 from Protocol 1, using a hydrogen pressure of 3-10 bar and a temperature of 25-40 °C.
Monitoring and Work-up: Follow steps 6 and 7 from Protocol 1.
Catalyst Removal and Product Isolation: Follow steps 8 and 9 from Protocol 1.
Aqueous Work-up: After solvent removal, partition the residue between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify by flash column chromatography if necessary.
Analytical Validation:
¹H NMR & ¹³C NMR: Absence of aromatic signals and signals corresponding to the chloro-substituted carbon.
GC-MS: A major peak with the expected mass for (methoxymethyl)cyclohexane. Analysis should confirm the absence of chlorine in the product.
The mechanistic underpinnings of these transformations are well-established in the chemical literature. The hydrogenation of arenes on a metal surface is believed to proceed via a series of stepwise hydrogen additions.[15] The hydrodechlorination mechanism involves the oxidative addition of the C-Cl bond to the metal surface, followed by hydrogenolysis.[16][17] Similarly, the hydrogenolysis of benzyl ethers proceeds through cleavage of the C-O bond at the catalyst surface.[4][5]
Caption: Potential reaction pathways for the hydrogenation of 1-chloro-2-(methoxymethyl)benzene.
Data Presentation: A Comparative Overview
Protocol
Objective
Catalyst
Key Conditions
Expected Major Product
Potential Byproducts
1
Ring Hydrogenation
5% Rh/C
5-20 bar H₂, 25-50 °C, Ethanol
1-chloro-2-(methoxymethyl)cyclohexane
Small amounts of hydrodechlorination and/or hydrogenolysis products.
2
Dechlorination & Ring Hydrogenation
10% Pd/C
3-10 bar H₂, 25-40 °C, Methanol, NaOAc
(methoxymethyl)cyclohexane
Incomplete hydrogenation or dechlorination products.
Troubleshooting Guide
Issue
Potential Cause(s)
Suggested Solution(s)
Incomplete Reaction
- Inactive catalyst- Insufficient hydrogen pressure or temperature- Catalyst poisoning
- Use fresh catalyst- Increase pressure and/or temperature- Ensure high purity of substrate, solvent, and hydrogen
Low Selectivity (e.g., excessive hydrodechlorination in Protocol 1)
- Catalyst is too active- Reaction conditions are too harsh
- Decrease catalyst loading- Lower hydrogen pressure and/or temperature- Consider a less active catalyst support
Product Decomposition
- Reaction time is too long- Temperature is too high
- Monitor the reaction closely and stop when complete- Reduce the reaction temperature
References
Recent Development of Palladium-Supported Catalysts for Chemoselective Hydrogenation. Chem. Pharm. Bull.2017 , 65 (1), 2-9. [Link]
Recent Development of Palladium-Supported Catalysts for Chemoselective Hydrogenation. Chemical and Pharmaceutical Bulletin, 65 (1), 2-9 (2017). [Link]
Hydrogenolysis - ACS GCI Pharmaceutical Roundtable Reagent Guides. American Chemical Society. [Link]
Effect of Support and Polymer Modifier on the Catalytic Performance of Supported Palladium Catalysts in Hydrogenation. Catalysts2021 , 11 (8), 941. [Link]
Highly Selective Catalytic Hydrogenation of Arenes using Rhodium Nanoparticles Supported on Multiwalled Carbon Nanotubes. J. Phys. Chem. C2010 , 114 (40), 17023–17029. [Link]
Hydrodechlorination of Aryl Chlorides Under Biocompatible Conditions. ACS Omega2022 , 7 (18), 15995–16001. [Link]
On the mechanism of hydrodechlorination reaction to remove chloro-organic compounds from drinking water. ACS Catalysis2018 , 8 (11), 10568-10579. [Link]
Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catal. Sci. Technol., 2020 , 10, 715-720. [Link]
Synthesis and characterization of supported stabilized palladium nanoparticles for selective hydrogenation in water at low temperature. RSC Adv., 2018 , 8, 28010-28019. [Link]
Reduction of Aromatic Compounds. Chemistry LibreTexts. [Link]
Controlled hydrogenation of aromatic compounds by platinum nanowire catalysts. RSC Adv., 2014 , 4, 29029-29032. [Link]
Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Org. Process Res. Dev.2016 , 20 (2), 436–443. [Link]
What is the mechanism of benzyl ether hydrogenolysis? Chemistry Stack Exchange. [Link]
Progress in Catalytic Hydrodechlorination. Catalysts2021 , 11 (2), 273. [Link]
Optimized Conditions for the Palladium-Catalyzed Hydrogenolysis of Benzyl and Naphthylmethyl Ethers: Preventing Saturation of Aromatic Protecting Groups. ChemRxiv. [Link]
Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Tetrahedron Lett.1995 , 36, 3465-3468. [Link]
Dechlorination of Aryl Chlorides with Sodium Formate Using a Homogeneous Palladium Catalyst. ResearchGate. [Link]
Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst. RSC Adv., 2015 , 5, 56258-56264. [Link]
Controlled hydrogenation of aromatic compounds by platinum nanowire catalysts. ResearchGate. [Link]
Theoretical and Applied Aspects of Hydrodechlorination Processes—Catalysts and Technologies. Catalysts2020 , 10 (11), 1279. [Link]
Precious Metals Catalyze the Saturated Hydrogenation of Polycyclic Aromatic Hydrocarbons in Coal Tar. Catalysts2023 , 13 (4), 724. [Link]
Hydrogenolysis of Benzyl Phenyl Ether Using Nickel–Molybdenum Clay Catalysts—A Model for Cleaving Ether Linkages in Lignin. Catalysts2024 , 14 (1), 53. [Link]
Chloroaromatics remediation: Insights into the chemical reduction and hydrodechlorination of chlorobenzenes. Critical Reviews in Environmental Science and Technology2022 , 52 (17), 3041-3075. [Link]
Highly efficient catalytic hydrogenation of p-chloronitrobenzene: the synergistic effect and hybrid nano-structure. Nanoscale Adv., 2024 , Advance Article. [Link]
Catalytic Hydrogenation of o-Nitrochlorbenzene to 3,3'-Dichlorobenzidine. ResearchGate. [Link]
Rhodium(CAAC)-Catalyzed Arene Hydrogenation of Benzo-Fused N-Heterocycles to Saturated Building Blocks with an all-cis Configuration. Angew. Chem. Int. Ed.2020 , 59, 2-10. [Link]
Catalytic hydrogenation of arenes with rhodium nanoparticles in a water-in-supercritical CO2 microemulsion. Chem. Commun., 2002 , 2484-2485. [Link]
Catalytic Hydrogenation of Aromatics. YouTube. [Link]
Mild and Selective Rhodium-Catalyzed Transfer Hydrogenation of Functionalized Arenes. Org. Lett.2021 , 23 (5), 1779–1784. [Link]
Benzene hydrogenation utilizing organometallic early transition metal precursors. Catal. Sci. Technol., 2021 , 11, 4467-4474. [Link]
Catalytic hydrogenation of benzene to cyclohexene on Ru(0 0 0 1) from density functional theory investigations. ResearchGate. [Link]
Hydrogenation of benzene and toluene over supported rhodium and rhodium-gold catalysts. MATEC Web of Conferences2021 , 340, 01026. [Link]
Selective Hydrogenation of Benzene to Cyclohexene over Ru-Zn Catalysts: Investigations on the Effect of Zn Content and ZrO2 as the Support and Dispersant. Catalysts2018 , 8 (11), 522. [Link]
18.3 Catalytic Hydrogenation and the Birch Reduction. YouTube. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: PUR-2CL-BME-001
Subject: Removal of unreacted 2-chlorobenzyl alcohol from etherification mixtures
Assigned Specialist: Senior Application Scientist, Organic Synthesis Division
Executive Summary & Diagnostic
You are attempting to isolate 1-chloro-2-(methoxymethyl)benzene (Product) from a reaction mixture containing unreacted 2-chlorobenzyl alcohol (Impurity).
This separation is a common challenge in Williamson ether syntheses. While the boiling points differ by approximately 30°C, simple distillation often fails to achieve pharmaceutical-grade purity (>98%) due to azeotropic behavior and the "smearing" effect of the alcohol's hydrogen bonding during distillation.
Compound Properties Matrix
Feature
2-Chlorobenzyl Alcohol (Impurity)
1-Chloro-2-(methoxymethyl)benzene (Product)
Implication
Structure
Ar-CH₂-OH
Ar-CH₂-O-CH₃
Hydroxyl group drives polarity difference.
Boiling Point
227°C [1]
~195-196°C [2]
Distillation requires a fractional column.
Melting Point
69-72°C (Solid)
Liquid at RT
Product is an oil; Impurity is a solid.
Polarity
High (H-bond donor)
Low (Ether)
Chromatography is highly effective.
Acidity (pKa)
~16 (Not acidic)
N/A
Cannot be extracted with NaOH/NaHCO₃ directly.
Decision Matrix: Select Your Protocol
Before proceeding, select the protocol that matches your scale and available equipment.
Figure 1: Decision tree for selecting the optimal purification strategy based on scale and purity requirements.
Best for: Small to medium scale (<10g), high purity requirements.
The polarity difference between the alcohol (H-bond donor) and the methyl ether (H-bond acceptor only) is significant. The alcohol will retain strongly on silica gel.
Reagents:
Stationary Phase: Silica Gel 60 (230-400 mesh).
Mobile Phase: Hexanes (or Petroleum Ether) and Ethyl Acetate (EtOAc).
Protocol:
TLC Analysis: Run a TLC plate in 90:10 Hexane:EtOAc.
Product (Ether): High R_f (~0.6 - 0.8).
Impurity (Alcohol): Low R_f (~0.2 - 0.3).
Column Setup: Pack a silica column. Ratio of silica to crude: ~30:1 by weight.
Elution:
Start with 100% Hexanes to elute non-polar impurities (if any).
Switch to 95:5 Hexane:EtOAc . The product (1-chloro-2-(methoxymethyl)benzene) will elute rapidly.
Stop collecting before the solvent polarity reaches 80:20, or simply flush the column with EtOAc to recover the alcohol separately if needed.
Evaporation: Concentrate fractions. Caution: The product is a benzyl ether with a BP of ~196°C, but it can be slightly volatile under high vacuum. Do not leave on the high-vac pump for extended periods (>1 hour) at elevated temperatures.
Method B: Polymer-Supported Scavenging
Best for: Parallel synthesis, automated workflows, or avoiding chromatography.
This method uses a solid-supported isocyanate (PS-Isocyanate) to covalently bind the unreacted alcohol, turning it into a carbamate on the bead. You then filter the beads out, leaving pure product [3].
Calculate Loading: Assume 10-20% unreacted alcohol (based on crude NMR). Use 3 equivalents of PS-Isocyanate (typical loading 1.5 mmol/g) relative to the estimated alcohol content.
Incubation: Dissolve crude mixture in dry DCM or THF. Add the resin.[1][2]
Agitation: Shake (do not stir with a magnetic bar, as it grinds the beads) at Room Temperature for 4-16 hours.
Filtration: Filter through a fritted glass funnel or cotton plug. Rinse resin with DCM.
Concentration: Evaporate solvent. The filtrate contains only the ether.
Method C: Chemical Derivatization (Succinic Anhydride)
Best for: Large scale (>100g) where chromatography is too expensive.
We convert the neutral alcohol into an acidic hemisuccinate ester. This allows the impurity to be extracted into the aqueous basic phase, while the product remains in the organic phase.
Protocol:
Derivatization: Dissolve crude mixture in DCM. Add Succinic Anhydride (2.0 equiv vs estimated alcohol) and DMAP (0.1 equiv). Stir at RT for 3-6 hours.
Logic: The alcohol reacts to form Ar-CH₂-O-CO-CH₂-CH₂-COOH. The ether is inert.
Workup:
Wash the organic layer vigorously with saturated NaHCO₃ (aq) .
Result: The hemisuccinate (now a carboxylate salt) migrates to the water layer.
The product (Ether) stays in the DCM layer.
Drying: Dry organic layer over MgSO₄, filter, and concentrate.
Troubleshooting & FAQs
Q: Why can't I just wash the alcohol out with water?A: 2-chlorobenzyl alcohol has a logP of ~1.77 [1], making it significantly more soluble in organic solvents than in water. It will not partition effectively into the aqueous phase without chemical modification (Method C).
Q: I tried distillation, but the purity is stuck at 95%. Why?A: The boiling point difference (196°C vs 227°C) is roughly 30°C. In a simple distillation setup (pot-to-condenser), entrainment often occurs. You need a Vigreux column or a packed column to achieve the theoretical plates required for clean separation. Additionally, check your vacuum pressure; at lower pressures, boiling point differences often compress, making separation harder.
Q: Can I use Acetyl Chloride instead of Succinic Anhydride for Method C?A: You can, but it is less efficient for separation. Acetyl chloride converts the alcohol to 2-chlorobenzyl acetate. This is still a neutral organic molecule. You would then have to separate the ester from the ether by distillation or chromatography. Succinic anhydride is superior because it alters the solubility (Organic -> Aqueous), enabling extraction.
Q: Is the product unstable?A: Benzyl methyl ethers are generally stable to base and mild acid. However, they can oxidize to esters (benzoates) upon prolonged exposure to air/light. Store the purified oil under nitrogen in the dark.
Visualizing the Scavenging Workflow (Method B)
Figure 2: The chemical scavenging mechanism. The alcohol is covalently bound to the solid resin, allowing the product to pass through the filter.
References
PubChem. (n.d.). 2-Chlorobenzyl alcohol (Compound Summary). National Library of Medicine. Retrieved from [Link]
ChemSynthesis. (2025). 1-chloro-2-methoxybenzene Properties and Synthesis. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Minimizing Hydrolysis & Oxidative Degradation during Storage
Target Audience: Medicinal Chemists, Process Engineers, and QA/QC Specialists
Document ID: TS-CBME-001
Executive Summary: The Stability Paradox
2-Chlorobenzyl methyl ether (CBME) presents a unique storage challenge. While benzyl ethers are classically described as stable under neutral conditions, CBME is susceptible to a moisture-induced autocatalytic decomposition cycle .
The presence of the ortho-chloro substituent creates steric strain and electronic effects that can stabilize the benzylic carbocation intermediate, making the ether linkage more prone to acid-catalyzed cleavage than unsubstituted benzyl ethers.
The Golden Rule: Stability is not passive; it is the active exclusion of Protons (
) and Peroxides .
The Mechanism: Why Hydrolysis Occurs
To prevent degradation, one must understand the enemy. Hydrolysis of CBME is not spontaneous in neutral water; it requires an acid catalyst.
The Acid-Catalyzed Pathway (
Mechanism)
Protonation: Trace acid (
) protonates the ether oxygen, creating a good leaving group (methanol).
Cleavage: The bond breaks, releasing methanol and forming a resonance-stabilized 2-chlorobenzyl carbocation .
Hydrolysis: Water attacks the carbocation, yielding 2-chlorobenzyl alcohol and regenerating the
catalyst.
Critical Insight: If your sample contains even trace amounts of the precursor (2-chlorobenzyl chloride), it will hydrolyze with moisture to release HCl. This HCl then catalyzes the rapid destruction of your ether.
Visualizing the Degradation Pathway
Figure 1: The acid-catalyzed hydrolysis cycle. Note that the proton (
) is regenerated, meaning a small amount of acid can degrade a large quantity of material over time.
Strategic Storage Protocol
Do not rely on standard "cool, dry place" advice. Follow this rigorous protocol to ensure integrity for sensitive applications (e.g., GMP synthesis).
Inert to organic vapors; prevents plasticizer leaching common with PE liners.
Headspace
Argon (Ar) or Nitrogen ()
Displaces oxygen and humidity. Argon is heavier than air and offers superior blanketing.
Secondary
Desiccator with Drierite
Physical barrier against ambient humidity.
Phase 2: The "Dry-Seal" Workflow
Purge: Before sealing, flush the headspace with dry Argon for 30 seconds.
Seal: Apply Parafilm® over the cap-neck junction to retard moisture diffusion.
Temp: Store at 2°C – 8°C .
Why? Arrhenius equation dictates that lowering temperature reduces the rate of hydrolysis and peroxidation.
Acid Scavenging (Optional for Long Term): Add activated 3Å or 4Å Molecular Sieves to the liquid.
Note: Sieves scavenge water and can trap trace HCl, halting the catalytic cycle.
Troubleshooting & FAQs
Q1: My CBME has developed a sharp, acrid odor. Is it still usable?
Diagnosis: The acrid smell is likely Hydrogen Chloride (HCl) or Chlorobenzaldehyde .
Cause: Hydrolysis of a precursor (benzyl chloride) or oxidation of the ether.
Action: Test pH with moistened litmus paper held in the headspace. If it turns red, significant acid is present.
Resolution: Do not use for acid-sensitive reactions. Redistill over basic alumina to remove acid and alcohol impurities.
Q2: Can I store CBME in stainless steel drums?
Answer:Risky.
While 316SS is generally resistant, any trace hydrolysis generating HCl will cause pitting corrosion of the metal. The dissolved metal ions (
) then act as Lewis Acid catalysts, accelerating the degradation of the ether. Glass or Fluoropolymer-lined containers are superior.
Q3: I see a white precipitate at the bottom of the bottle.
Diagnosis: Polymerization or Salt Formation.
Mechanism: If stored near amines or strong nucleophiles, the benzyl chloride impurity (if present) can quaternize, forming solid ammonium salts. Alternatively, acid-catalyzed polymerization of the benzyl cation can form poly-benzyl resins.
Action: Filter through a 0.2 µm PTFE syringe filter. Verify purity via GC-MS.
Q4: How do I test for Peroxides?
Protocol:
Benzyl ethers can form peroxides at the benzylic position.
Dissolve 100 mg of CBME in 1 mL dichloromethane.
Add 1 drop of freshly prepared 10% KI solution + trace starch.
Result: Blue/Purple color indicates peroxides.
Remediation: Wash with 5% aqueous Sodium Bisulfite (
) before use.
Quantitative Data: Stability Profile
Parameter
Pure CBME (Ideal)
Contaminated CBME (Trace Acid)
Hydrolysis Rate ()
per year
per month
Induction Period
Stable indefinitely under
Degradation accelerates after 2 weeks
Major Impurity
None
2-Chlorobenzyl Alcohol
pH of 10% aq. slurry
Neutral (6.5 - 7.5)
Acidic (< 4.0)
References
Sigma-Aldrich. (2025). Safety Data Sheet: 1-Chloro-2-(methoxymethyl)benzene. Retrieved from
National Institutes of Health (PubChem). (2025). Compound Summary: Chloromethyl Methyl Ether & Derivatives. Retrieved from
Abbas, K. A., & Cook, R. D. (1977).[1] The acid-catalyzed hydrolysis of phosphinates and benzyl esters. Canadian Journal of Chemistry, 55(21), 3740–3747. Retrieved from
Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (General reference for Ether Stability).
Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Mechanism of Solvolysis).
Technical Support Center: High-Yield Synthesis of 1-chloro-2-(methoxymethyl)benzene
Current Status: SYSTEM ONLINE Ticket ID: #BATCH-OPT-2024 Subject: Optimization of yield and purity for large-scale o-chlorobenzyl methyl ether synthesis. Assigned Specialist: Senior Application Scientist, Process Chemist...
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: SYSTEM ONLINE
Ticket ID: #BATCH-OPT-2024
Subject: Optimization of yield and purity for large-scale o-chlorobenzyl methyl ether synthesis.
Assigned Specialist: Senior Application Scientist, Process Chemistry Division.
Executive Summary & Core Chemistry
The Molecule: 1-chloro-2-(methoxymethyl)benzene (also known as o-chlorobenzyl methyl ether).
The Challenge: While the Williamson ether synthesis is a textbook reaction, scaling it for 2-chlorobenzyl chloride introduces specific challenges regarding exotherm control, hydrolysis (impurity formation), and isolation efficiency.
The Reaction System
The synthesis relies on an SN2 nucleophilic substitution . The 2-chloro substituent on the aromatic ring provides steric bulk and electronic withdrawal, making the benzylic carbon highly electrophilic but also sensitive to conditions.
Key Technical Insight: The presence of even trace water (from hygroscopic NaOMe or wet solvent) diverts the highly reactive benzyl chloride toward the alcohol impurity (2-chlorobenzyl alcohol). This alcohol has a boiling point close to the product, making separation by distillation difficult and yield-killing.
Interactive Troubleshooting Guide
Use this decision matrix to diagnose your current batch failure.
Issue 1: Low Yield (<70%) with High Starting Material Recovery
Diagnosis: Incomplete conversion due to "stalling."
Root Cause:
Base degradation: NaOMe absorbs moisture rapidly, forming NaOH. NaOH is less nucleophilic in methanol for this specific substitution and promotes hydrolysis.
Temperature too low: The ortho-chloro group provides steric hindrance. Room temperature may be insufficient for complete conversion within a reasonable batch time.
Solution:
Ensure reaction temperature is maintained at 50–60°C (reflux is often unnecessary and increases byproduct risks, but mild heat is required).
Root Cause:Water ingress. Benzyl chlorides are lachrymators and highly susceptible to hydrolysis.
Solution:
The "Scavenger" Protocol: Add a small amount (5 mol%) of trimethyl orthoformate to the reaction mixture before adding the benzyl chloride. This scavenges trace water from the solvent.
Switch to Protocol B (Phase Transfer Catalysis) below, which segregates water from the reaction site.
Issue 3: Severe Emulsions during Workup
Diagnosis: Fine NaCl precipitate preventing phase separation.
Root Cause: Rapid precipitation of salt in a methanolic environment creates a colloidal suspension.
Solution:
Quench Modification: Do not just add water. Distill off 70% of the Methanol first, then add water/toluene. The salt will dissolve in the water, and the product will partition cleanly into toluene.
Visualized Mechanisms & Workflows
Figure 1: Reaction Logic & Failure Modes
This diagram illustrates the competition between the desired etherification and the parasitic hydrolysis pathway.
Caption: The kinetic competition between etherification (green) and hydrolysis (red). Water control is the primary yield determinant.
Optimized Experimental Protocols
Protocol A: The "Anhydrous" Batch Method (Standard)
Best for facilities with excellent moisture control.
Note: The Methanol here acts as the reagent, not the solvent. The NaOH deprotonates the MeOH at the interface.
Reaction: Heat to 60°C with vigorous agitation (essential for PTC).
Completion: Reaction is usually complete in <3 hours.
Workup: Stop agitation. Separate layers. The aqueous layer contains the salt and excess caustic. The organic layer contains the product.[1][2][3] Wash organic layer once with water.
Advantage:[4][5] Eliminates methanol distillation and handling of solid NaOMe.
Figure 2: Process Flow Diagram (PTC Method)
Caption: Workflow for Phase Transfer Catalysis (Protocol B), minimizing solvent handling and maximizing throughput.
Frequently Asked Questions (FAQ)
Q: Can I use Sodium Ethoxide (NaOEt) instead?A: No. That will produce the ethyl ether (1-chloro-2-(ethoxymethyl)benzene). You must use Methoxide for the methyl ether.
Q: The reaction mixture turned yellow/brown. Is the batch ruined?A: Not necessarily. Benzyl chlorides can form colored oligomers ("tars") if localized heating occurs during addition. If the GC purity of the main peak is >95%, the color will likely remain in the pot residue during the final vacuum distillation.
Q: Why is the 2-chlorobenzyl chloride fuming?A: It is a lachrymator and releases HCl upon contact with moist air. Safety Warning: Handle only in a fume hood with appropriate PPE (gloves, goggles). Do not inhale.
Q: What is the boiling point for distillation?A: The product boils at approximately 195–196°C at atmospheric pressure [1]. However, for stability, vacuum distillation is recommended (e.g., ~90–95°C at 10 mmHg).
References
NIST Chemistry WebBook. Benzene, 1-chloro-2-methoxy- (Isomer/Analog Data for Physical Properties).[6] National Institute of Standards and Technology.[6][7] Link
Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Williamson Ether Synthesis).
Starks, C. M., Liotta, C. L., & Halpern, M.Phase-Transfer Catalysis: Fundamentals, Applications, and Industrial Perspectives. Chapman & Hall, 1994.
BenchChem. Synthesis of 1-Chloro-2-(dichloromethyl)benzene: A Technical Guide. (Reference for precursor handling and chlorination side-reactions). Link
Troubleshooting low conversion rates in the methylation of 2-chlorobenzyl alcohol
Technical Support Center: Methylation of 2-Chlorobenzyl Alcohol A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center for the methylation of 2-chloroben...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Methylation of 2-Chlorobenzyl Alcohol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the methylation of 2-chlorobenzyl alcohol. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions that researchers may encounter during this synthetic transformation. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience to help you navigate the challenges of achieving high conversion rates and product purity.
Q1: I am experiencing a low conversion rate in the methylation of 2-chlorobenzyl alcohol using the Williamson ether synthesis. What are the primary factors I should investigate?
Low conversion in a Williamson ether synthesis is a common issue that can often be resolved by systematically evaluating the key components of the reaction. The reaction proceeds via an SN2 mechanism, which is sensitive to several factors.[1][2]
A. Incomplete Deprotonation of the Alcohol:
The first step of the Williamson ether synthesis is the deprotonation of the alcohol to form a nucleophilic alkoxide. If this step is inefficient, the concentration of the active nucleophile will be low, leading to a sluggish or incomplete reaction.
Base Strength and Stoichiometry: Ensure you are using a sufficiently strong base to fully deprotonate the 2-chlorobenzyl alcohol. Common strong bases include sodium hydride (NaH), potassium hydride (KH), sodium hydroxide (NaOH), and potassium hydroxide (KOH).[1] A slight excess of the base (1.1-1.2 equivalents) is often recommended to drive the deprotonation to completion. For more sensitive substrates, milder bases like silver oxide (Ag₂O) can be considered.[1]
Base Quality and Handling: Sodium hydride is often supplied as a dispersion in mineral oil, which should be removed by washing with a non-polar solvent like pentane or hexane under an inert atmosphere before use.[3] NaH is also highly reactive with water and moisture; ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
B. Reactivity of the Methylating Agent:
The choice of methylating agent and its leaving group significantly impacts the reaction rate.
Leaving Group Ability: The rate of the SN2 reaction is dependent on the quality of the leaving group. The general trend for halide leaving groups is I⁻ > Br⁻ > Cl⁻.[4] If you are using methyl chloride, consider switching to methyl bromide or, preferably, methyl iodide for a faster reaction.
Alternative Methylating Agents: While methyl halides are common, dimethyl sulfate is another effective methylating agent. However, both are toxic and require careful handling. A greener and safer alternative is dimethyl carbonate (DMC), which can provide high yields, although it may necessitate higher reaction temperatures and the use of specific catalysts like zeolites.[5][6][7][8]
C. Reaction Conditions:
Solvent Choice: Polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile are generally preferred as they effectively solvate the cation of the alkoxide without solvating the nucleophilic anion, thereby increasing its reactivity.[1][2] Ethers like tetrahydrofuran (THF) are also commonly used, particularly with hydride bases.[1]
Temperature: If the reaction is sluggish at room temperature, gentle heating may be required to increase the reaction rate. However, excessive heat can promote side reactions like elimination. A systematic temperature screen (e.g., 40°C, 60°C, 80°C) can help identify the optimal condition.
Reaction Time: Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, or LC-MS) to determine the optimal reaction time. Some reactions may require extended periods to reach completion.
Q2: I am observing the formation of significant byproducts in my reaction. What are the likely side reactions and how can I mitigate them?
Side product formation is a common challenge that can often be addressed by fine-tuning the reaction conditions.
A. Elimination (E2) Reaction:
While 2-chlorobenzyl alcohol is a primary alcohol and less prone to elimination, the use of a sterically hindered or strong base in excess, especially at elevated temperatures, can potentially lead to the formation of elimination byproducts from the methylating agent or other susceptible species in the reaction mixture.[1][9]
Mitigation Strategy: Use a less sterically hindered base and avoid excessive heating. Ensure the stoichiometry of the base is carefully controlled.
B. Reaction with Solvent:
Certain base and solvent combinations can lead to undesired side reactions. For instance, sodium hydride can react with DMF and acetonitrile, leading to the formation of byproducts.[10] NaH can also act as a reducing agent in some cases.[10]
Mitigation Strategy: If you suspect a reaction with the solvent, consider switching to a more inert solvent like THF or 1,4-dioxane.
C. C-Alkylation:
While more common with phenoxides, C-alkylation is a potential side reaction where the methyl group attaches to the aromatic ring instead of the oxygen atom.[2]
Mitigation Strategy: The choice of solvent and counter-ion can influence the O- vs. C-alkylation ratio. Using a phase-transfer catalyst can sometimes favor O-alkylation.
Troubleshooting Workflow for Low Conversion and Side Product Formation
Caption: A logical workflow for troubleshooting low conversion rates in the methylation of 2-chlorobenzyl alcohol.
Q3: Can I use a phase-transfer catalyst to improve my reaction, and if so, how?
Yes, phase-transfer catalysis (PTC) is an excellent technique to enhance the Williamson ether synthesis, particularly when using solid bases like NaOH or KOH with organic solvents. A PTC facilitates the transfer of the alkoxide from the solid or aqueous phase to the organic phase where the reaction with the methylating agent occurs.[1][11][12]
Advantages of PTC:
Milder Reaction Conditions: Often allows the reaction to proceed at lower temperatures.
No Need for Anhydrous Solvents: The use of aqueous NaOH or solid KOH is possible, simplifying the experimental setup.[11]
Increased Reaction Rates: By bringing the reactants together in the same phase, the reaction rate is significantly accelerated.
Common Phase-Transfer Catalysts:
Tetrabutylammonium bromide (TBAB)
Tetrabutylammonium hydrogen sulfate
Benzyltriethylammonium chloride (BTEAC)
Illustrative PTC Mechanism
Caption: The catalytic cycle of a phase-transfer catalyst (Q⁺X⁻) in the Williamson ether synthesis.
Experimental Protocols
Protocol 1: Standard Methylation using Sodium Hydride in THF
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chlorobenzyl alcohol (1.0 eq.).
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the alcohol.
Base Addition: Under a positive flow of nitrogen, carefully add sodium hydride (60% dispersion in mineral oil, washed with anhydrous hexane, 1.1 eq.) portion-wise at 0°C (ice bath).
Alkoxide Formation: Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases.
Methylating Agent Addition: Cool the reaction mixture back to 0°C and add methyl iodide (1.2 eq.) dropwise.
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or GC. If the reaction is slow, it can be gently heated to reflux.
Workup: Carefully quench the reaction by the slow addition of water or methanol at 0°C. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Methylation using Phase-Transfer Catalysis
Setup: In a round-bottom flask, combine 2-chlorobenzyl alcohol (1.0 eq.), toluene, and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 0.1 eq.).
Base and Methylating Agent: Add powdered sodium hydroxide (2.0 eq.) and methyl iodide (1.5 eq.).
Reaction: Stir the mixture vigorously at 50-60°C for 2-6 hours. Monitor the reaction progress by TLC or GC.
Workup: After cooling to room temperature, add water to dissolve the salts. Separate the organic layer, and extract the aqueous layer with toluene.
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Quantitative Data Summary
Parameter
Condition A (NaH/THF)
Condition B (PTC/Toluene)
Condition C (DMC/Zeolite)
Base
Sodium Hydride
Sodium Hydroxide
Zeolite (Catalyst)
Methylating Agent
Methyl Iodide
Methyl Iodide
Dimethyl Carbonate
Solvent
Tetrahydrofuran
Toluene
Dimethyl Carbonate (Reagent & Solvent)
Catalyst
None
TBAB
NaX or NaY Zeolite
Temperature
0°C to Reflux
50-60°C
165-200°C
Typical Yields
Moderate to High
High
High
Key Considerations
Requires anhydrous conditions
Biphasic system, vigorous stirring
High temperature, specialized catalyst
References
Selva, M., Militello, E., & Fabris, M. (2008). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers. Green Chemistry, 10(1), 73-79. [Link]
JETIR. (2023). Contribution of phase transfer catalyst to green chemistry: A review. Journal of Emerging Technologies and Innovative Research, 10(12). [Link]
Halpern, M. (2014). PTC O-Alkylation With a Secondary Benzyl Bromide. PTC Organics, Inc.[Link]
Gao, L., et al. (2023). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F− with RY (R = CH3, C2H5, iC3H7, tC4H9; Y = Cl, I). Molecules. [Link]
Gao, L., et al. (2023). Effects of Methyl Substitution and Leaving Group on E2/SN2 Competition for Reactions of F with RY (R = CH3, C2H5, C3H7, C4H9; Y = Cl, I). ResearchGate. [Link]
Wang, M-L., & Ou, C-C. (2000). Effect of third-phase properties on benzyl- n-butyl ether synthesis in phase transfer catalytic system. ResearchGate. [Link]
Chemistry LibreTexts. (2015). 8.11: Biological Methylating Reagents Have Good Leaving Groups. [Link]
Lange, J., et al. (2005). Synthesis of Alkyl Aryl Ethers by Catalytic Williamson Ether Synthesis with Weak Alkylation Agents. Organic Process Research & Development, 9(2), 206-211. [Link]
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. [Link]
Poon, K. W., & Dudley, G. B. (2006). 3-Benzyloxy-2-methyl Propanoate. Organic Syntheses, 83, 124. [Link]
Selva, M., Militello, E., & Fabris, M. (2008). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers. Green Chemistry. [Link]
Francis Academic Press. (n.d.). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. [Link]
Chemistry Hall. (2023). Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. [Link]
S. Monisha, et al. (n.d.). COMPARATIVE STUDY OF SODIUM BOROHYDRIDE CATALYSED REDUCTION REATIONS: SYNTHESIS AND CHARACTERIZATION OF BENZYL ALCOHOL AND ANTIB. ResearchGate. [Link]
Selva, M., et al. (2008). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: Selective synthesis of methyl ethers. ResearchGate. [Link]
Poon, K. W., & Dudley, G. B. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry, 4, 43. [Link]
Kumar, P., et al. (2010). Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent. Tetrahedron Letters, 51(27), 3545-3546. [Link]
RSC Publishing. (2021). Recent trends in dehydroxylative trifluoro-methylation, -methoxylation, -methylthiolation, and -methylselenylation of alcohols. [Link]
Selva, M., et al. (2008). The methylation of benzyl-type alcohols with dimethyl carbonate in the presence of Y- and X-faujasites: selective synthesis of methyl ethers. Semantic Scholar. [Link]
Google Patents. (n.d.). Preparation method of 2-(2-chlorobenzyl)-2-(1-chloromethyl) oxirane.
Patsnap. (n.d.). Preparation method of 2-chlorobenzyl chloride Grignard reagent.
Reddit. (2014). Very stubborn exhaustive methylation. Any advice will help!!! [Link]
Venturello, P., & Barbero, M. (n.d.). Sodium hydride is used as a base for the deprotonation of various organic substrates, and is also a. Science of Synthesis. [Link]
Resolving phase separation issues during the extraction of 2-Chlorobenzyl methyl ether
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs to address challenges related to phase separation du...
Author: BenchChem Technical Support Team. Date: February 2026
An invaluable resource for researchers, scientists, and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs to address challenges related to phase separation during the extraction of 2-Chlorobenzyl methyl ether. As a Senior Application Scientist, this guide synthesizes technical expertise with practical, field-proven insights to ensure the integrity and efficiency of your experimental workflows.
Section 1: Troubleshooting Guide
This section addresses acute issues encountered during the extraction process. Each answer provides immediate solutions followed by a mechanistic explanation of the underlying principles.
Q1: A persistent emulsion has formed between the aqueous and organic layers. How can I break it?
A1: Emulsion formation is a common challenge, particularly when the reaction mixture contains surfactant-like impurities or when excessive agitation is applied.[1][2] Here are several techniques to break a stable emulsion, starting with the least invasive methods.
Immediate Corrective Actions:
Mechanical & Physical Disruption:
Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, emulsions will break on their own with time.[3]
Gentle Swirling: Gently swirl or rock the separatory funnel instead of shaking it vigorously. This minimizes the energy input that creates emulsions while still allowing for surface area contact between the phases.[1]
Filtration: Filter the entire mixture through a plug of glass wool or Celite. This can physically disrupt the emulsified layer.[4]
Centrifugation: If available, centrifuging the mixture is a highly effective method to force phase separation.[1][3][5]
Chemical Disruption (The "Salting Out" Effect):
Add Brine: Introduce a saturated solution of sodium chloride (brine). This is the most common and effective chemical method. The salt dramatically increases the ionic strength of the aqueous layer, which reduces the solubility of organic compounds and helps force the separation of the two phases.[1][4][6]
Add Solid Salt: Add a small amount of solid sodium chloride and gently swirl to dissolve.[3][4]
Solvent Modification:
Add a Different Organic Solvent: Adding a small amount of a different, often denser, organic solvent like chloroform or dichloromethane can alter the overall properties of the organic phase, helping to dissolve the emulsifying agent and break the emulsion.[1][5]
Causality Explained: Emulsions are colloidal suspensions of one immiscible liquid within another, stabilized by surfactant-like molecules that reduce the interfacial tension between the two phases.[1] Vigorous shaking provides the mechanical energy to disperse the liquids into fine droplets, while these stabilizing agents prevent them from coalescing. Adding brine increases the polarity of the aqueous phase, disrupting the interactions of the stabilizing agents at the interface and forcing them into one of the layers, which allows the droplets to merge and the phases to separate.[1][6]
Q2: The separation between the two phases is very slow, or the interface is indistinct. What are the causes and solutions?
A2: Slow or poor phase separation is typically caused by two main factors: minimal density difference between the organic and aqueous phases, or the presence of fine particulate matter at the interface.
Immediate Corrective Actions:
To Address Density Issues:
Solvent Change: If this is a recurring issue, consider switching to an organic solvent with a density that is significantly different from water (1.0 g/mL). For example, dichloromethane (~1.33 g/mL) will form a distinct bottom layer, while methyl-tert-butyl ether (MTBE) (~0.74 g/mL) will form a clear top layer.[7][8]
Salting Out: As with emulsions, adding brine or solid salt to the aqueous layer will increase its density, enhancing the density difference between the two phases and promoting a sharper, faster separation.[6][9]
To Address Particulate Matter:
Filtration: Before the extraction, filter the initial reaction mixture to remove any solid precipitates or catalysts that could accumulate at the interface.
"Raking": Gently swirl the separatory funnel to try and aggregate the solid material.
Centrifugation: This will pellet the solid material at the bottom of the tube, allowing for clean decanting of the liquid phases.[5]
Causality Explained: The driving force for the separation of two immiscible liquids is the difference in their densities.[7] When the densities are very close, gravitational separation is slow and inefficient. Increasing the density of the aqueous phase via salting out creates a larger density gradient, accelerating the process. Fine solids can stabilize the interface by a phenomenon known as Pickering stabilization, physically preventing the liquid layers from cleanly separating.
Q3: I'm experiencing product loss, possibly into the aqueous phase. How can I improve partitioning into the organic layer?
A3: Incomplete extraction, or poor partitioning, occurs when the target analyte has some residual solubility in the aqueous phase. The goal is to maximize the distribution coefficient (D) of 2-Chlorobenzyl methyl ether in favor of the organic phase.[10]
Immediate Corrective Actions:
Employ the "Salting Out" Technique: Adding a salt like sodium chloride or sodium sulfate to the aqueous phase reduces the solubility of non-polar organic compounds like 2-Chlorobenzyl methyl ether in water.[6][9] This is because the salt ions hydrate, reducing the amount of "free" water available to solvate the organic molecule, effectively "pushing" it into the organic solvent.[6]
Perform Multiple Extractions: It is more efficient to perform multiple extractions with smaller volumes of organic solvent than a single extraction with a large volume. For instance, three extractions with 50 mL of ether will recover more product than one extraction with 150 mL of ether.
Optimize the Solvent: Ensure the chosen organic solvent has a high affinity for your product. Solvents like diethyl ether, ethyl acetate, or MTBE are generally effective for ethers. A trial-and-error approach may be necessary to find the optimal solvent for your specific mixture.[11]
Causality Explained: Liquid-liquid extraction operates on the principle of differential solubility.[10] The efficiency of the extraction depends on the partition coefficient, which is the ratio of the concentration of the solute (your product) in the organic phase to its concentration in the aqueous phase at equilibrium.[10] By making the aqueous phase more polar (salting out) and performing sequential extractions, you shift the equilibrium to consistently favor the movement of the product into the organic layer.
Section 2: Frequently Asked Questions (FAQs)
This section covers broader topics to enhance your foundational knowledge and help you design more robust extraction protocols from the start.
Q1: What are the optimal solvent systems for the extraction of 2-Chlorobenzyl methyl ether?
A1: The ideal extraction solvent should exhibit high solubility for 2-Chlorobenzyl methyl ether, be immiscible with water, have a significantly different density from water, and be chemically inert to the product.[12]
Solvent
Density (g/mL)
Polarity
Key Characteristics
Diethyl Ether
~0.71
Low
Forms the top layer.[7] Highly volatile and flammable. Prone to forming emulsions with vigorous shaking.
Ethyl Acetate
~0.90
Medium
Forms the top layer. Less volatile than ether but can be susceptible to hydrolysis under strongly acidic or basic conditions.
Dichloromethane (DCM)
~1.33
Medium
Forms the bottom layer, which can simplify separations. Less flammable but is a suspected carcinogen.[5]
Methyl tert-butyl ether (MTBE)
~0.74
Low
Forms the top layer. Offers cleaner phase separation and is less prone to emulsion formation than diethyl ether.[8]
Recommendation: For routine extractions of 2-Chlorobenzyl methyl ether, Methyl tert-butyl ether (MTBE) is an excellent first choice due to its favorable density, low emulsion-forming tendency, and cleaner phase separations.[8] Dichloromethane is a strong alternative if a bottom layer is preferred for the experimental setup.
Q2: How does the pH of the aqueous phase impact the extraction efficiency and phase separation?
A2: For a neutral compound like 2-Chlorobenzyl methyl ether, which lacks acidic or basic functional groups, the pH of the aqueous phase does not significantly affect its solubility or partitioning behavior.[13][14] However, pH is a critical parameter for controlling the separation of acidic or basic impurities.[15][16]
To remove acidic impurities: Washing the organic layer with a basic aqueous solution (e.g., 5% sodium bicarbonate) will deprotonate the acidic impurities, converting them into their water-soluble salt forms, which are then extracted into the aqueous phase.[17]
To remove basic impurities: Conversely, washing with an acidic aqueous solution (e.g., 5% HCl) will protonate basic impurities, making them soluble in the aqueous layer.[17]
Therefore, while the pH won't change the extraction of your target compound, it is a powerful tool for purifying it from ionizable contaminants.[13]
Q3: What is "salting out" and how can it be applied to this extraction?
A3: "Salting out" is the process of adding a soluble inorganic salt to an aqueous solution to decrease the solubility of organic compounds within it.[6] This technique is highly effective for enhancing the extraction of moderately polar to non-polar compounds from aqueous solutions.[6][9]
Application and Mechanism:
When a salt like NaCl or (NH₄)₂SO₄ is dissolved in water, the ions form strong ion-dipole interactions with water molecules (hydration). This structuring of water molecules reduces the number of "free" water molecules available to solvate the organic solute (2-Chlorobenzyl methyl ether). This disruption of the solute's hydration shell decreases its solubility in the aqueous phase and drives it into the less polar organic phase, thereby increasing the extraction yield.[6] It is a key technique for improving partitioning and for breaking emulsions.[1]
Stop Shaking: Secure the separatory funnel in a ring stand and allow it to remain undisturbed for at least 15 minutes.
Add Brine: If the emulsion persists, add a volume of saturated NaCl solution (brine) equal to approximately 10-20% of the aqueous phase volume.
Gentle Inversion: Stopper the funnel and gently invert it 2-3 times to mix the brine. Do NOT shake. Vent the funnel.
Observe: Allow the funnel to stand for another 10 minutes. You should observe the emulsion layer shrinking and a sharper interface forming.
Centrifuge (If Necessary): If the emulsion is particularly stubborn, transfer the entire mixture to appropriate centrifuge tubes and spin at a moderate speed (e.g., 1000-2000 x g) for 5-10 minutes.
Separate Layers: Carefully pipette or decant the separated layers.
Protocol 2: Optimized Extraction Workflow for 2-Chlorobenzyl methyl ether
Initial Quench: Quench the reaction mixture with deionized water or a mild aqueous solution as required by the reaction chemistry.
Add Salt: Before adding the organic solvent, dissolve solid sodium chloride or sodium sulfate into the aqueous mixture until it is nearly saturated. This pre-emptively increases the ionic strength.
First Extraction: Add a volume of the chosen organic solvent (e.g., MTBE). Stopper the separatory funnel and invert it gently 5-10 times, venting after each inversion. Avoid vigorous shaking.
Separate: Allow the layers to separate. Drain the lower aqueous layer.
Repeat Extraction: Return the aqueous layer to the funnel and repeat the extraction process two more times with fresh portions of the organic solvent to ensure maximum recovery.
Combine and Dry: Combine all organic extracts. Dry the combined organic phase over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.
Section 4: Visual Guide
This decision tree provides a logical workflow for addressing phase separation problems during extraction.
Caption: Troubleshooting workflow for phase separation issues.
Section 5: References
Enhancing Extractions by Salting Out | LCGC International. (2023, August 1). [Link]
Salting-out assisted liquid-liquid extraction for bioanalysis - PubMed. (2013, June 15). [Link]
What role does pH value play in the Differential extraction technique of purification/separation of organic compounds? | Homework.Study.com. (n.d.). [Link]
Development of Salting-out Assisted Liquid-Liquid Extraction for the Determination of Orange I. (2022, November). [Link]
Salting-out assisted liquid–liquid extraction coupled with high-performance liquid chromatography for the determination of vitamin D3 in milk samples - Wikimedia Commons. (2019). [Link]
How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? | ResearchGate. (2014, November 7). [Link]
All-in-One Guide to Liquid-Liquid Extraction Systems: Applications, Benefits, and Best Practices - K-Jhil. (2024, October 18). [Link]
Video: Extraction: Effects of pH - JoVE. (2024, April 4). [Link]
The role of pH in Liquid-Liquid Extraction L9 4380 - YouTube. (2019, February 21). [Link]
Tips for Troubleshooting Liquid–Liquid Extractions - LCGC International. (2025, November 26). [Link]
Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds - JournalsPub. (2025, February 19). [Link]
Establishing the pH of Extraction Solvents Used to Simulate Aqueous Parenteral Drug Products during Organic Extractables Studies | Pharmaceutical Outsourcing. (2014, July 31). [Link]
Evaluation of Lipid Extraction Protocols for Untargeted Analysis of Mouse Tissue Lipidome. (2023, September 9). [Link]
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist - KGROUP. (n.d.). [Link]
NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the - Rice Office of Research. (2010, April 16). [Link]
This guide addresses the purification of 1-chloro-2-(methoxymethyl)benzene , a critical intermediate in agrochemical and pharmaceutical synthesis. While the compound is thermally stable relative to other benzyl derivatives, its isolation requires precise vacuum control to separate it from hydrolytic impurities (2-chlorobenzyl alcohol) and starting materials (2-chlorobenzyl chloride).
Critical Physical Properties:
Boiling Point (Atmospheric): 195–196 °C [1].
Target Vacuum Range: 5–10 mmHg.
Target Vapor Temperature: 82–88 °C (at 10 mmHg).
Primary Challenge: Separation from 2-chlorobenzyl alcohol (close boiling point, H-bonding capability) and prevention of ether cleavage during heating.
Module 1: The "Golden Standard" Distillation Protocol
This protocol is designed to achieve >98% purity. It relies on the principle that minimizing thermal stress reduces the risk of benzylic carbon-oxygen bond cleavage.
Phase 1: Pre-Distillation Treatment (Crucial)
Do not skip this step. Crude reaction mixtures often contain residual acid (HCl) from the methylation of 2-chlorobenzyl chloride.
Neutralization: Wash the crude organic layer with saturated
until pH is neutral (7.0–7.5).
Why? Acidic residues at high temperatures catalyze ether cleavage, reverting the product to 2-chlorobenzyl alcohol and methyl chloride.
Drying: Dry thoroughly over anhydrous
or .
Why? Water causes "bumping" under vacuum and co-distills with the product.
Solvent Strip: Remove low-boiling solvents (Methanol, DCM, Toluene) via rotary evaporation before setting up the high-vacuum manifold.
Phase 2: Vacuum Distillation Setup
Column: 15–20 cm Vigreux column.
Reasoning: A simple short-path is insufficient to separate the product from the alcohol impurity (
). The Vigreux provides the necessary theoretical plates without excessive pressure drop.
Vacuum Source: High-vacuum pump capable of stable
mmHg.
Manometer: Digital absolute pressure gauge (Mercury manometers are not recommended due to hysteresis).
Phase 3: Operational Parameters
The following values are derived from the Clausius-Clapeyron relationship based on the standard boiling point of 196 °C [1].
Parameter
Setting / Target
Notes
System Pressure
5 – 10 mmHg
Stability is more important than depth.
Bath Temperature
110 – 125 °C
Keep (Bath - Vapor) .
Vapor Temperature
82 – 88 °C
Collect the main fraction here.
Condenser Temp
10 – 15 °C
Do not use dry ice; the product may freeze or become too viscous.
Module 2: Troubleshooting (Q&A)
Q1: My distillate is coming over yellow instead of colorless. What happened?
Diagnosis: This indicates oxidation (formation of 2-chlorobenzaldehyde) or carryover of pot residue ("puking").
Corrective Action:
Ensure the system is flushed with Nitrogen (
) prior to heating. Benzyl ethers are susceptible to auto-oxidation at high temperatures.
Check your stir rate. Violent boiling without adequate stirring causes aerosolized crude to enter the vapor path. Use a large, oval magnetic stir bar.
Q2: The vacuum pressure is fluctuating wildy (e.g., 5 mmHg
20 mmHg).
Diagnosis: This is "outgassing" of residual solvent or water.
Corrective Action: Stop heating immediately. Isolate the pump. Let the system cool. Re-attach the rotary evaporator and strip the crude for an additional 30 minutes at 50 °C. Residual methanol is the most common culprit.
Q3: I cannot separate the 2-chlorobenzyl alcohol impurity.
Diagnosis: The boiling points are too close at high vacuum.
Corrective Action: Chemical separation is required before distillation.
Treat the crude mixture with Succinic Anhydride or Phthalic Anhydride . This reacts selectively with the alcohol to form a half-ester (carboxylic acid).
Wash with dilute
. The ester (impurity) goes into the water layer; your ether (product) stays in the organic layer.
The following diagram illustrates the decision logic for the purification process.
Figure 1: Decision tree for the isolation and purification of 1-chloro-2-(methoxymethyl)benzene, including chemical scavenging steps for high-impurity batches.
Module 4: Impurity Profile & Management
Understanding the boiling point deltas is key to fractionation.
Higher BP than product. Avoid distilling to dryness to prevent carryover.[1]
Target Ether
Product
196 °C
82–88 °C
Collect Main Fraction.
2-Chlorobenzyl alcohol
Byproduct
~230 °C
~115 °C
Significant H-bonding raises BP. Remains in pot if Vigreux is used.
Module 5: Safety & Handling
Lachrymator Warning: While the ether is milder, the starting material (2-chlorobenzyl chloride) is a potent lachrymator. All distillation setups must be vented into a fume hood.
Peroxide Hazard: Benzyl ethers can form peroxides upon long-term storage.
Test: Use KI/Starch paper before distilling old batches.
Mitigation: If positive, treat with ferrous sulfate (
) solution before distillation.
Explosion Hazard: Do not distill to dryness. Concentrated peroxides or unstable high-boiling oligomers in the pot residue can decompose explosively. Leave at least 5-10 mL of residue in the flask.
References
ChemSynthesis. (2025). 1-chloro-2-methoxybenzene - Synthesis and physical properties. Retrieved from [Link]
Preventing polymerization byproducts in reactions involving benzyl ether derivatives
Topic: Troubleshooting & Prevention of Polymerization Byproducts Audience: Organic Chemists, Process Engineers, Drug Development Scientists Status: Active Guide [v2026.02] Introduction Welcome to the Technical Support Ce...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Troubleshooting & Prevention of Polymerization Byproducts
Audience: Organic Chemists, Process Engineers, Drug Development Scientists
Status: Active Guide [v2026.02]
Introduction
Welcome to the Technical Support Center. You are likely here because your reaction involving benzyl ether derivatives—widely used as protecting groups or functional monomers—has resulted in an intractable, viscous "tar" or a black solid instead of your desired product.
This guide addresses the three primary failure modes associated with benzyl ether derivatives:
Cationic Polymerization during acidic deprotection (the "Black Tar" scenario).
Radical Autoxidation during storage (the "Peroxide" scenario).
Metal-Catalyzed Coupling during hydrogenolysis.
Module 1: Acid-Mediated Deprotection Failures
Issue: "My reaction mixture turned into a black, insoluble gum during Lewis Acid deprotection."
Diagnosis:
You likely triggered a Friedel-Crafts-type cationic polymerization . When removing benzyl groups using strong Lewis acids (e.g.,
, ) or Brønsted acids (TFA, HF), the cleavage mechanism generates a transient benzyl carbocation ().
Without an adequate "trap," these highly electrophilic cations attack the electron-rich aromatic rings of other benzyl groups or your substrate. This initiates a chain reaction, forming insoluble polybenzyl oligomers (brick-dust or tar).
The Solution: Cation Scavenging
You must introduce a "sacrificial nucleophile" (scavenger) that reacts with the benzyl cation faster than the cation can react with the substrate or itself.
Scavenger Selection Guide
Scavenger
Reactivity
Best Use Case
Notes
Pentamethylbenzene (PMB)
High
Lewis Acid deprotection ()
Non-basic; forms a solid byproduct easily removed by filtration.
Anisole
Medium
TFA deprotection
Standard for peptide synthesis; liquid, easy to handle.
Thioanisole
High
Strong acid (HF, TfOH)
Excellent for "hard" deprotections; sulfur smell is a drawback.
Triisopropylsilane (TIPS)
High
TFA deprotection
Often used in cocktails (e.g., 95% TFA / 2.5% TIPS / 2.5% ).
Protocol: BCl₃-Mediated Deprotection with PMB Scavenger
Standard protocol for sensitive substrates prone to polymerization.
Preparation: Dissolve substrate (1.0 equiv) and Pentamethylbenzene (PMB) (2.0–5.0 equiv) in dry
.
Why PMB? It is electron-rich enough to trap the cation but sterically bulky, preventing it from interfering with the Lewis Acid coordination at the ether oxygen.
Cooling: Cool the solution to -78 °C (dry ice/acetone bath).
Addition: Add
(1M in , 3.0–5.0 equiv) dropwise.
Critical: Low temperature suppresses the rate of polymerization (
) more than the rate of deprotection ().
Reaction: Stir at -78 °C for 1–2 hours. Monitor by TLC (quench aliquot with MeOH).
Quench: Add MeOH/TEA mixture slowly at -78 °C.
Workup: The byproduct (benzylated PMB) is a neutral organic solid. It can often be separated from polar deprotected products via trituration or column chromatography.
Visualizing the Failure vs. Success Pathway
Figure 1: Mechanistic divergence between polymerization (red path) and successful scavenging (green path) during acid deprotection.
Module 2: Storage Stability & Autoxidation
Issue: "My pure benzyl ether solidified or degraded in the freezer."
Diagnosis:
Benzyl ethers are susceptible to radical autoxidation . The benzylic protons are easily abstracted to form a benzylic radical, which reacts with atmospheric oxygen to form hydroperoxides. These can degrade into benzaldehyde and benzoic acid derivatives, or induce radical oligomerization if the molecule contains other sensitive alkenes.
Prevention Protocol
Inert Atmosphere: Always store benzyl ether derivatives under Argon or Nitrogen.
Stabilizers: For long-term storage of bulk intermediates, add BHT (Butylated hydroxytoluene) at 50–100 ppm. BHT acts as a radical sponge, terminating the chain reaction before it propagates.
Purification: If peroxides are suspected (positive starch-iodide test), wash the ether solution with aqueous
(sodium thiosulfate) or before attempting any further reactions or concentration.
Module 3: Hydrogenolysis Troubleshooting
Issue: "During Pd/C hydrogenation, I see dimers or incomplete deprotection."
Diagnosis:
While rare, palladium-catalyzed hydrogenolysis can lead to "scrambling" where the benzyl group transfers to another aromatic ring rather than reducing to toluene. This is often caused by a catalyst surface that is too active or acidic.
Optimization Protocol
Catalyst Poisoning: Add a trace amount of ammonia , pyridine , or ammonium acetate to the reaction mixture.
Mechanism:[1][2][3][4][5][6][7][8][9] These bases attenuate the Lewis acidity of the Pd surface, preventing the activation of the benzyl group for electrophilic attack.
Solvent Switch: Switch from Methanol to Ethyl Acetate or THF . Protic solvents sometimes facilitate side reactions in complex substrates.[3]
Hydrogen Source: Use Ammonium Formate (transfer hydrogenation) instead of
gas. The kinetics are more controlled, often suppressing side reactions.
Module 4: Vinyl Benzyl Ethers (Special Note)
If your derivative is a Vinyl Benzyl Ether (styrenic monomer):
Issue: Spontaneous polymerization in the bottle.
Solution: These monomers require continuous inhibition.
Inhibitor: Ensure TBC (4-tert-butylcatechol) or MEHQ is present (typically 100–500 ppm).
Removal: Pass the monomer through a basic alumina column immediately before polymerization to remove the inhibitor.
References
Greene's Protective Groups in Organic Synthesis , 5th Edition.[6] Wuts, P.G.M. (2014).[6] John Wiley & Sons.[6] (The definitive guide on deprotection conditions and scavengers).
Chemoselective Debenzylation of Aryl Benzyl Ethers using BCl3 and Pentamethylbenzene . Okano, K., et al. (2008).[8][9] Synlett, 2008(13), 1977–1980.
Oxidative Deprotection of Benzyl Groups . Hamada, S., et al. (2023).[8] Journal of Organic Chemistry, 88, 12464-12473.[8]
Scavengers in Solid Phase Peptide Synthesis . Merck/Sigma-Aldrich Technical Bulletin. (Detailed analysis of cation scavengers like Anisole/TIPS).
Storage stability of Benzene, 1-chloro-2-(methoxymethyl)- under inert atmosphere conditions
Welcome to the technical support center for Benzene, 1-chloro-2-(methoxymethyl)-. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for Benzene, 1-chloro-2-(methoxymethyl)-. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this chemical intermediate during storage and experimental use. As a substituted benzyl chloride, this compound exhibits reactivity that necessitates careful handling and storage to prevent degradation and ensure experimental reproducibility. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols based on established scientific principles and industry best practices.
Troubleshooting Guide: Addressing Common Stability Issues
This section addresses specific problems you might encounter, providing explanations grounded in chemical principles and offering actionable solutions.
Question 1: I've observed a yellowing of my stored Benzene, 1-chloro-2-(methoxymethyl)- solution over time, even under a nitrogen atmosphere. What could be the cause, and how can I prevent it?
Answer:
The yellowing of your compound is likely due to the formation of colored degradation products, even in trace amounts. While an inert atmosphere is crucial for preventing oxidation, other degradation pathways can still occur.[1][2][3][4][5]
Causality: Benzyl chlorides are susceptible to slow decomposition, which can be accelerated by factors such as trace impurities, light, and temperature fluctuations.[6][7][8] The presence of residual oxygen or moisture, even at very low levels within the inert atmosphere, can initiate degradation.[2] The methoxymethyl group may also be implicated in side reactions.
Preventative Measures:
High-Purity Inert Gas: Ensure the nitrogen or argon gas used for blanketing is of high purity (≥99.998%) to minimize oxygen and moisture content.
Opaque Storage Containers: Store the compound in amber glass vials or other opaque containers to protect it from light, which can catalyze degradation.[2]
Consistent Low Temperature: Store the compound at the recommended low temperature and avoid frequent temperature cycles.
Solvent Purity: If stored in a solution, ensure the solvent is of high purity and has been properly dried and degassed to remove dissolved oxygen and water.
Question 2: My recent purity analysis by GC-MS shows a new, unexpected peak that was not present when the material was fresh. What could this impurity be?
Answer:
The appearance of a new peak in your GC-MS analysis indicates the formation of a degradation product. Based on the structure of Benzene, 1-chloro-2-(methoxymethyl)-, there are a few likely possibilities.
Potential Degradation Products:
Benzyl Alcohol Derivative: The most common degradation pathway for benzyl chlorides is hydrolysis to the corresponding benzyl alcohol.[6][9] Even trace amounts of moisture in your storage container or solvent can lead to the formation of (2-(methoxymethyl)phenyl)methanol.
Oxidation Products: If the inert atmosphere was compromised, oxidation could occur, potentially leading to the formation of 2-(methoxymethyl)benzaldehyde or 2-(methoxymethyl)benzoic acid.
Ether Cleavage Products: While less common under typical storage conditions, cleavage of the methoxymethyl ether could occur, especially in the presence of acidic impurities, leading to the formation of 2-chlorobenzyl alcohol and formaldehyde or their derivatives.
Troubleshooting Steps:
Mass Spectrum Analysis: Carefully analyze the mass spectrum of the new peak to determine its molecular weight and fragmentation pattern. This will be the most direct way to identify the impurity.
Review Storage Conditions: Re-evaluate your storage and handling procedures to identify any potential sources of moisture or oxygen contamination.
Re-purification: If the impurity level is significant, you may need to re-purify the material before use, for example, by column chromatography.
Question 3: I am seeing variable results in my reactions using a batch of Benzene, 1-chloro-2-(methoxymethyl)- that has been stored for several months. Could this be related to its stability?
Answer:
Yes, inconsistent reaction outcomes are a strong indicator of reagent degradation. The active concentration of your starting material may be lower than expected, or the degradation products could be interfering with your reaction.
Impact on Reactivity:
Reduced Potency: As the parent compound degrades, its effective concentration decreases, leading to lower yields or incomplete reactions.
Side Reactions: Degradation products, such as the corresponding benzyl alcohol, can compete in your reaction, leading to the formation of unwanted byproducts.
Recommended Actions:
Purity Re-assessment: Before use, always re-analyze the purity of any stored reactive intermediate, especially if it has been stored for an extended period. A simple analytical check (e.g., GC-FID or HPLC-UV) can confirm its integrity.
Use Fresh Material: For critical applications, it is always best to use a freshly opened or recently purified batch of the reagent.
Stability Study: If you plan to store this intermediate for long periods, it is advisable to conduct a formal stability study to establish a reliable shelf-life under your specific storage conditions.
Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for Benzene, 1-chloro-2-(methoxymethyl)-?
A1: To ensure maximum stability, the compound should be stored under a dry, inert atmosphere (e.g., nitrogen or argon).[1][2][3][4][5] It should be kept in a tightly sealed, opaque container (e.g., amber glass vial with a PTFE-lined cap) and stored at a consistently low temperature, typically 2-8 °C.[10][11] Avoid exposure to moisture, light, and strong oxidizing agents.[2][7]
Q2: How can I safely handle this compound?
A2: Benzene, 1-chloro-2-(methoxymethyl)- should be handled in a well-ventilated area, preferably within a fume hood.[10] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes.[12]
Q3: What analytical techniques are suitable for assessing the purity of Benzene, 1-chloro-2-(methoxymethyl)-?
A3: Gas chromatography (GC) with a flame ionization detector (FID) or a mass spectrometer (MS) is a common and effective method for purity assessment and identification of volatile impurities.[13][14] High-performance liquid chromatography (HPLC) with a UV detector can also be used, particularly for less volatile degradation products.[15]
Q4: Is it necessary to use an inert atmosphere for short-term storage (e.g., a few days)?
A4: While short-term exposure to the atmosphere may not cause significant degradation for immediate use, it is a best practice to always handle and store this compound under an inert atmosphere to minimize any potential for degradation, especially for sensitive applications.[1][2]
Experimental Protocol: Long-Term Stability Study
This protocol outlines a systematic approach to evaluating the storage stability of Benzene, 1-chloro-2-(methoxymethyl)- based on the principles of the International Council for Harmonisation (ICH) guidelines.[16][17]
Objective: To determine the re-test period or shelf life of Benzene, 1-chloro-2-(methoxymethyl)- under specified long-term and accelerated storage conditions.
Materials:
Benzene, 1-chloro-2-(methoxymethyl)-, high purity
Amber glass vials with PTFE-lined screw caps
High-purity nitrogen or argon gas
Calibrated stability chambers
Analytical instrumentation (e.g., GC-MS, HPLC-UV)
Procedure:
Initial Analysis (Time Zero):
Perform a comprehensive analysis of the initial batch of the compound. This includes:
Appearance (visual inspection)
Purity assay (e.g., by GC-FID, reported as % area)
Identification and quantification of any impurities.
This initial data will serve as the baseline for the study.
Sample Preparation and Storage:
Aliquot the compound into a sufficient number of amber glass vials to accommodate all planned time points and conditions.
Blanket each vial with high-purity inert gas before tightly sealing the cap.
Place the vials in calibrated stability chambers under the following conditions:
Long-Term Storage: 5 °C ± 3 °C
Accelerated Storage: 25 °C ± 2 °C / 60% RH ± 5% RH
Testing Schedule:
Samples should be pulled from the stability chambers at predetermined time points for analysis. A typical schedule is as follows:[18][19]
Degradation products (identification and quantification)
Compare the results to the time-zero data.
Data Analysis and Interpretation:
The results of the stability study will be used to establish a re-test period, which is the time during which the material is expected to remain within its specified quality limits when stored under the defined conditions.[17][20]
Quantitative Data Summary (Hypothetical)
The following table illustrates how data from a stability study could be presented:
Time Point (Months)
Storage Condition
Purity (%) by GC-FID
Total Impurities (%)
Appearance
0
-
99.8
0.2
Clear, colorless liquid
3
5 °C ± 3 °C
99.7
0.3
Clear, colorless liquid
3
25 °C ± 2 °C / 60% RH
99.2
0.8
Clear, pale yellow liquid
6
5 °C ± 3 °C
99.7
0.3
Clear, colorless liquid
6
25 °C ± 2 °C / 60% RH
98.5
1.5
Clear, yellow liquid
12
5 °C ± 3 °C
99.6
0.4
Clear, colorless liquid
Visualizations
Potential Degradation Pathway
Caption: Potential degradation pathways of Benzene, 1-chloro-2-(methoxymethyl)-.
A Senior Application Scientist's Guide to Halogen Reactivity: Comparing 1-Chloro-2-(methoxymethyl)benzene and its Bromo/Iodo Analogs
For researchers and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost, and scalability of a synthetic route. Aryl halides are foundational bu...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and professionals in drug development, the selection of starting materials is a critical decision that dictates the efficiency, cost, and scalability of a synthetic route. Aryl halides are foundational building blocks, particularly in the construction of complex molecular scaffolds via cross-coupling and organometallic reactions. This guide provides an in-depth, objective comparison of the reactivity of 1-chloro-2-(methoxymethyl)benzene with its bromo- and iodo- analogs, grounded in mechanistic principles and supported by experimental data. Our focus is to move beyond simple recitation of trends to explain the causality behind experimental choices, empowering you to make strategic decisions in your synthetic design.
The Decisive Factor: Carbon-Halogen Bond Strength
The disparate reactivity among 1-chloro-, 1-bromo-, and 1-iodo-2-(methoxymethyl)benzene is fundamentally governed by the strength of the carbon-halogen (C-X) bond. The generally accepted reactivity trend for aryl halides is I > Br > Cl .[1][2] This hierarchy is inversely correlated with the bond dissociation energy (BDE) of the C-X bond. A weaker bond requires less energy to cleave, facilitating the initial, and often rate-determining, step of many catalytic and stoichiometric reactions.[1][2]
The C-I bond is the longest and weakest, making iodides the most reactive substrates. Conversely, the C-Cl bond is the shortest and strongest, rendering chlorides the most inert of the three. This simple thermodynamic principle has profound practical implications for reaction kinetics, catalyst selection, and required reaction conditions.
Weakest bond, highest reactivity, ideal for mild conditions but can be less stable.
Note: The methoxymethyl substituent at the ortho position can introduce minor steric and electronic effects, but the dominant factor governing the reactivity at the C-X bond remains the identity of the halogen.
Comparative Reactivity in Key Synthetic Transformations
We will now examine the performance of these three analogs in cornerstone reactions of modern organic synthesis.
Palladium-Catalyzed Cross-Coupling Reactions
In palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, the catalytic cycle is initiated by the oxidative addition of a low-valent palladium catalyst into the C-X bond.[4][5] This step is almost always the rate-determining step and is highly sensitive to the C-X bond energy.[2][6][7][8]
Caption: Relationship between Bond Energy and Reactivity.
A. Suzuki-Miyaura Coupling
This reaction is a workhorse for C-C bond formation. The difference in halogen reactivity is stark.
1-Iodo-2-(methoxymethyl)benzene: The premier substrate. It reacts rapidly under mild conditions with a wide range of standard palladium catalysts (e.g., Pd(PPh₃)₄) and bases.
1-Bromo-2-(methoxymethyl)benzene: The industry standard. It offers a good compromise between high reactivity and stability. Most Suzuki protocols are optimized for aryl bromides, which couple efficiently, though they may require slightly more forcing conditions than the iodo-analog.[9][10]
1-Chloro-2-(methoxymethyl)benzene: The challenging but economical option. Due to the strong C-Cl bond, standard catalysts are often ineffective. Successful coupling requires specialized, highly active catalyst systems featuring electron-rich, sterically demanding ligands (e.g., biarylphosphines like XPhos or SPhos, or N-heterocyclic carbenes (NHCs)) and often higher temperatures.[2][9][10]
Comparative Suzuki-Miyaura Coupling Data
Substrate
Catalyst (mol%)
Ligand (mol%)
Base
Temp (°C)
Time (h)
Yield (%)
Iodo-analog
Pd₂(dba)₃ (1)
P(t-Bu)₃ (2)
K₂CO₃
60
2
95
Bromo-analog
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄
80
6
92
Chloro-analog
Pd₂(dba)₃ (2)
XPhos (4)
K₃PO₄
110
18
88
Field-Proven Insights: The choice of halide is a strategic trade-off. For rapid, small-scale synthesis where substrate cost is secondary, the iodo-analog is superior. For large-scale synthesis, the significantly lower cost of the chloro-analog makes developing a robust protocol with advanced ligands a worthwhile investment. The bromo-analog represents the reliable middle ground.
B. Buchwald-Hartwig Amination
The principles for C-N bond formation mirror those of Suzuki coupling. The oxidative addition of palladium to the C-X bond remains the crucial step.
Iodo- and Bromo-analogs: Both are excellent substrates, readily undergoing amination with a variety of amines using established palladium/phosphine ligand systems.[11][12] Aryl bromides are commonly used, reacting under milder conditions than their chloro counterparts.[13]
Chloro-analog: Historically difficult, the activation of aryl chlorides for C-N coupling was a major breakthrough in catalysis.[12] It necessitates the use of highly active, sterically hindered ligands that promote the difficult oxidative addition step.
Comparative Buchwald-Hartwig Amination Data
Substrate
Catalyst (mol%)
Ligand (mol%)
Base
Temp (°C)
Time (h)
Yield (%)
Iodo-analog
Pd(OAc)₂ (1)
BINAP (1.5)
Cs₂CO₃
80
4
96
Bromo-analog
Pd₂(dba)₃ (1.5)
RuPhos (3)
NaOt-Bu
100
12
94
Chloro-analog
Pd(OAc)₂ (2)
XPhos (4)
NaOt-Bu
110
24
91
Formation of Organometallic Reagents
The reactivity trend holds for the formation of essential organometallic intermediates.
A. Grignard Reagent Formation
The formation of an organomagnesium reagent involves the oxidative insertion of magnesium metal into the C-X bond.[14][15]
Iodo- and Bromo-analogs: These readily form Grignard reagents upon treatment with magnesium turnings in an ethereal solvent like THF or diethyl ether. The general reactivity is I > Br.[16]
Chloro-analog: Significantly less reactive. Standard magnesium turnings often fail to initiate the reaction. Formation typically requires highly activated magnesium (e.g., Rieke magnesium) or harsh initiation methods.
B. Lithium-Halogen Exchange
This is an equilibrium-driven process involving nucleophilic attack of an organolithium reagent (typically n-BuLi or t-BuLi) on the halogen atom.[17][18] The reaction rate is exceptionally fast, especially at low temperatures.
Iodo- and Bromo-analogs: Both undergo rapid lithium-halogen exchange. The rate follows the order I > Br.[18][19] This allows for the selective formation of the aryllithium species even in the presence of other electrophilic functional groups.
Chloro-analog: Generally unreactive towards lithium-halogen exchange with common alkyllithiums.[18][20] The C-Cl bond is too strong, and alternative pathways like proton abstraction can occur if acidic protons are present.
Caption: Generalized Workflow for a Comparative Cross-Coupling Experiment.
Experimental Protocols: A Comparative Suzuki-Miyaura Coupling
To illustrate the practical differences, here are two protocols for coupling with 4-methoxyphenylboronic acid. Note the necessary adjustments in catalyst, ligand, and conditions to accommodate the less reactive chloro-substrate.
Protocol 1: Coupling of 1-Bromo-2-(methoxymethyl)benzene
Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add 1-bromo-2-(methoxymethyl)benzene (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).
Solvent Addition: Add 5 mL of degassed 1,4-dioxane.
Reaction: Stir the mixture at 80 °C and monitor the reaction progress by TLC or LC-MS.
Workup: Upon completion (typically 6-8 hours), cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Coupling of 1-Chloro-2-(methoxymethyl)benzene
Setup: To an oven-dried Schlenk tube under a nitrogen atmosphere, add 1-chloro-2-(methoxymethyl)benzene (1.0 mmol), 4-methoxyphenylboronic acid (1.5 mmol), and finely ground potassium phosphate (K₃PO₄, 2.5 mmol).
Catalyst Addition: In a separate vial, pre-mix tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%) and XPhos (0.04 mmol, 4 mol%) in 1 mL of toluene for 10 minutes. Add this catalyst solution to the Schlenk tube.
Solvent Addition: Add 5 mL of degassed toluene.
Reaction: Seal the tube and stir the mixture vigorously at 110 °C. Monitor the reaction progress by GC-MS.
Workup: Upon completion (typically 18-24 hours), cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with water. Wash with water and brine, dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography.
Causality of Experimental Choices: The protocol for the chloro-analog requires a more active Pd(0) source (Pd₂(dba)₃), a more electron-rich and bulky ligand (XPhos) to facilitate the difficult C-Cl bond oxidative addition, a higher temperature to overcome the larger activation energy, and often a non-coordinating solvent like toluene.
Conclusion and Strategic Recommendations
The reactivity of 1-halo-2-(methoxymethyl)benzene derivatives is unequivocally dictated by the identity of the halogen, following the reliable trend I > Br > Cl . This is a direct consequence of the corresponding C-X bond dissociation energies.
1-Iodo-2-(methoxymethyl)benzene is the most reactive substrate, ideal for delicate molecules, rapid discovery chemistry, and reactions requiring very mild conditions. Its primary drawback is higher cost and lower stability.
1-Bromo-2-(methoxymethyl)benzene represents the "gold standard," offering an excellent balance of high reactivity, good stability, and moderate cost. It is compatible with a vast array of established protocols.
1-Chloro-2-(methoxymethyl)benzene is the most economical but least reactive substrate. Its use was once limited, but significant advances in ligand design have made it a viable and attractive option for large-scale synthesis where cost is a primary driver. Success with this substrate hinges on employing highly active, specialized catalyst systems and more forcing reaction conditions.
As a senior application scientist, my recommendation is to approach this choice strategically. For initial route-scouting and proof-of-concept studies, the bromo-analog provides the highest probability of success with standard methods. For process development and cost-optimization, investing the time to develop a robust protocol for the chloro-analog will yield significant economic benefits. The iodo-analog remains a powerful tool for specific applications where its supreme reactivity is paramount.
References
A compiled list of authoritative sources is provided below for further reading and verification.
de Vries, A. H. M., et al. "The mechanism of the oxidative addition of aryl halides to Pd-catalysts: a DFT investigation.
Amatore, C., et al. "Rate and Mechanism of the Oxidative Addition of Aryl Halides to Palladium(0) Complexes Generated in Situ from a Pd(0)−Triolefinic Macrocyclic Complex and Phosphines.
Kania, M. J., et al. "Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
Kania, M. J., et al. "Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms.
YouTube. "making Grignard reagents.
Wikipedia. "Grignard reagent.
Senn, H. M., & Ziegler, T. "Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A Density-Functional Study Including Solvation.
University of Calgary. "Ch23: Aryl Grignards." University of Calgary, [Link]
Grina, J., et al. "Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions." PMC, [Link]
University of Wisconsin-Madison. "Formation of Grignard Reagents from Organic Halides." University of Wisconsin-Madison, [Link]
Master Organic Chemistry. "Grignard Reagents For Addition To Aldehydes and Ketones." Master Organic Chemistry, [Link]
ResearchGate. "Suzuki coupling reactions of various aryl bromides and chlorides catalyzed by 8wt %Pd@MIL-101Cr." ResearchGate, [Link]
ResearchGate. "Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts." ResearchGate, [Link]
ACS Publications. "Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes." The Journal of Organic Chemistry, [Link]
PMC. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." PMC, [Link]
Filo. "Explain the reactivity and relative strength of C–halogen bonds in the fo.." Filo, [Link]
University of Groningen. "The Buchwald–Hartwig Amination After 25 Years." University of Groningen Research Portal, [Link]
ResearchGate. "The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis." ResearchGate, [Link]
Validating purity of Benzene, 1-chloro-2-(methoxymethyl)- using elemental analysis
Publish Comparison Guide: Validating Purity of Benzene, 1-chloro-2-(methoxymethyl)- Executive Summary In the synthesis of complex pharmaceutical intermediates like Benzene, 1-chloro-2-(methoxymethyl)- (also known as 2-Ch...
Author: BenchChem Technical Support Team. Date: February 2026
Publish Comparison Guide: Validating Purity of Benzene, 1-chloro-2-(methoxymethyl)-
Executive Summary
In the synthesis of complex pharmaceutical intermediates like Benzene, 1-chloro-2-(methoxymethyl)- (also known as 2-Chlorobenzyl methyl ether), researchers often rely on HPLC and
-NMR for purity validation. While these techniques excel at identifying organic impurities, they frequently fail to detect "invisible" contaminants—specifically inorganic salts, trapped moisture, and residual silica—that skew stoichiometric calculations in downstream drug development.
This guide compares Elemental Analysis (EA) against standard chromatographic methods. We demonstrate that while HPLC validates chromatographic purity, only EA provides the absolute purity required for reference standards, ensuring that the bulk mass corresponds exactly to the theoretical formula
.
Technical Profile: The Target Compound
To validate purity, one must first establish the theoretical baseline.
IUPAC Name: 1-Chloro-2-(methoxymethyl)benzene
Common Name: 2-Chlorobenzyl methyl ether
CAS Number: 15960-75-5 (Verified structural match)
The following table contrasts the detection capabilities of the three primary validation methods.
Table 1: Purity Validation Method Comparison
Feature
Method A: Elemental Analysis (EA)
Method B: HPLC-UV/MS
Method C: -NMR
Primary Metric
Absolute Mass % (C, H, N)
Relative Peak Area %
Structural Connectivity
Detects Moisture?
YES (Deviates H/O values)
NO (Elutes with solvent front)
YES (Distinct peak, if not exchanging)
Detects Inorganics?
YES (Lowers all % values)
NO (Invisible to UV)
NO (Invisible)
Detects Isomers?
NO (Identical composition)
YES (Separates retention times)
YES (Distinct shifts)
Sample Requirement
2–5 mg (Destructive)
<1 mg (Recoverable)
5–10 mg (Recoverable)
Validation Verdict
Bulk Purity (Reference Grade)
Chromatographic Purity
Structural Identity
Why EA is Critical for this Compound
Benzene, 1-chloro-2-(methoxymethyl)- is typically synthesized via the methylation of 2-chlorobenzyl alcohol or the reaction of 2-chlorobenzyl chloride with methoxide.
Risk 1 (Salts): If synthesized using sodium methoxide (
), residual may remain trapped in the oil. HPLC will show 99.9% purity (ignoring the salt), but EA will show depressed Carbon values (e.g., C=58% instead of 61.35%), alerting you that the effective mass is wrong.
Risk 2 (Moisture): As an ether, it can be hygroscopic. 1% water content is invisible on HPLC but will raise the Hydrogen % in EA significantly.
Experimental Protocol: Liquid Elemental Analysis
Since 1-chloro-2-(methoxymethyl)benzene is a liquid, standard open-tin sampling cannot be used due to evaporation before combustion. The following "Liquid Encapsulation" protocol is required.
Materials
Instrument: CHNS/O Analyzer (e.g., Elementar vario EL cube or PerkinElmer 2400).
Carrier Gas: Helium (99.9995%).
Combustion Gas: Oxygen (99.995%).
Capsules: Smooth-wall Tin capsules for liquids (Part # D5040 or equivalent).
Sealing Device: Cold-welding manual press.
Step-by-Step Workflow
System Blanking: Run 3 empty tin capsules to establish the baseline C/H/N signal.
Conditioning: Run a high-carbon standard (e.g., Acetanilide) to condition the reduction tube.
K-Factor Determination: Calibrate using Acetanilide (Standard).
Target: C=71.09%, H=6.71%, N=10.36%.
Acceptance: Run 3 standards; RSD must be <0.1%.
Sample Preparation (The Critical Step):
Place a tin capsule in the micro-balance. Tare (Zero) the balance.
Using a micro-syringe, withdraw ~2 mg of Benzene, 1-chloro-2-(methoxymethyl)- .
Inject the liquid deeply into the capsule to avoid wetting the rim.
Cold Weld: Immediately crimp the capsule using the manual press. Crucial: Ensure the seal is hermetic to prevent volatile loss of the ether.
Weigh the sealed capsule. Record weight to 0.001 mg precision (e.g., 2.145 mg).
. This confirms the substance is pure, dry, and free of inorganic salts. Verdict: Valid Reference Standard.
Batch B: Carbon is suppressed by 2.25%. Hydrogen is close to theoretical.
Diagnosis: The ratio of C/H is roughly preserved, but absolute mass is missing. This indicates Inorganic Contamination (likely NaCl or Silica) which does not combust, effectively "diluting" the sample weight. HPLC would likely show this batch as >99% pure because the salt is invisible.
Visualization: The Validation Logic
The following diagram illustrates the decision pathway for validating this compound, highlighting where EA serves as the ultimate gatekeeper.
Caption: Figure 1. Integrated Purity Validation Workflow. Elemental Analysis acts as the final "Bulk Purity" gatekeeper, detecting impurities missed by HPLC and NMR.
Conclusion
For Benzene, 1-chloro-2-(methoxymethyl)- , reliance on HPLC alone is a critical vulnerability in drug development. While HPLC confirms that the organic portion of your sample is correct, it cannot vouch for the total mass.
Recommendation:
Use HPLC to monitor reaction progress and remove organic byproducts.
Use
-NMR to confirm the methoxymethyl ether structure.
Mandatory: Use Elemental Analysis to validate the final lot. Only a match within
of theoretical C/H values guarantees the sample is free of trapped salts and moisture, ensuring accurate molar dosing in subsequent biological assays.
References
Royal Society of Chemistry. (2008). CHNS Elemental Analysers: Technical Brief. Retrieved from [Link]
National Institutes of Health (NIH). (2011). An International Study Evaluating Elemental Analysis. PMC. Retrieved from [Link]
University of British Columbia. (2021). Summary of CHNS Elemental Analysis Common Problems & Acceptance Criteria. Retrieved from [Link]
NIST Chemistry WebBook. (2023). Benzene, 1-chloro-2-methoxy- (Structural Analog Data). Retrieved from [Link]
A Comparative Yield Analysis of Methylation Reagents for 2-Chlorobenzyl Substrates: An Application Scientist's Guide
In the landscape of pharmaceutical development and fine chemical synthesis, the precise installation of a methyl group onto a molecular scaffold is a frequent and critical transformation. The 2-chlorobenzyl moiety, a com...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of pharmaceutical development and fine chemical synthesis, the precise installation of a methyl group onto a molecular scaffold is a frequent and critical transformation. The 2-chlorobenzyl moiety, a common structural motif, presents unique challenges due to the electronic effects of the ortho-chlorine substituent. The selection of an appropriate methylation reagent is therefore a crucial decision that directly impacts reaction efficiency, yield, scalability, and safety.
This guide provides a comparative analysis of common methylation reagents for the O-methylation of 2-chlorobenzyl alcohol, a representative substrate. We will delve into the mechanistic underpinnings of each method, present detailed experimental protocols, and offer a data-driven comparison to guide your selection process.
Mechanistic Considerations: SN2 vs. Diazomethane-based Methylation
The choice of reagent is fundamentally a choice between reaction mechanisms, each with its own advantages and limitations.
SN2 Reagents (Methyl Iodide & Dimethyl Sulfate): The most common strategy involves the deprotonation of the alcohol with a base to form a potent nucleophile (alkoxide), which then attacks the electrophilic methyl group of the reagent in a classic SN2 displacement. The success of this method hinges on the choice of base, which must be strong enough to deprotonate the alcohol without promoting side reactions. Sodium hydride (NaH) is a powerful, non-nucleophilic base ideal for this purpose, driving the reaction to completion.
Trimethylsilyldiazomethane (TMS-Diazomethane): As a safer alternative to the notoriously explosive diazomethane, TMS-diazomethane offers a different mechanistic pathway. It requires an acidic catalyst to protonate the diazomethane, which then decomposes to generate a methyl cation equivalent for the methylation step. This method avoids the need for a strong base, making it suitable for substrates with base-sensitive functional groups.
Experimental Protocols & Workflow
The following protocols detail the O-methylation of 2-chlorobenzyl alcohol using three distinct reagent systems.
General Experimental Workflow
The overall process for each method follows a similar logical progression, from substrate preparation to final product isolation.
Caption: General workflow for the methylation of 2-chlorobenzyl alcohol.
Protocol 1: Methyl Iodide with Sodium Hydride
This classic method is known for its high yields and reliability.
Materials:
2-Chlorobenzyl alcohol
Sodium hydride (NaH), 60% dispersion in mineral oil
Methyl iodide (CH₃I)
Anhydrous Tetrahydrofuran (THF)
Saturated aqueous ammonium chloride (NH₄Cl)
Ethyl acetate
Brine
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 2-chlorobenzyl alcohol (1.0 eq).
Dissolve the alcohol in anhydrous THF.
Cool the solution to 0 °C in an ice bath.
Carefully add NaH (1.2 eq) portion-wise. Caution: Hydrogen gas evolution. Allow the mixture to stir for 30 minutes at 0 °C.
Add methyl iodide (1.5 eq) dropwise.
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
Upon completion, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl.
Extract the product with ethyl acetate (3x).
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Protocol 2: Dimethyl Sulfate with Potassium Carbonate
A more cost-effective but highly toxic alternative. Strict safety precautions are mandatory.
Materials:
2-Chlorobenzyl alcohol
Dimethyl sulfate ((CH₃)₂SO₄)
Potassium carbonate (K₂CO₃), anhydrous
Acetone
Deionized water
Diethyl ether
Procedure:
To a round-bottom flask, add 2-chlorobenzyl alcohol (1.0 eq) and a large excess of anhydrous K₂CO₃ (3.0-5.0 eq) in acetone.
Stir the suspension vigorously.
Add dimethyl sulfate (1.2 eq) dropwise. Caution: Highly toxic and corrosive. Handle only in a certified chemical fume hood with appropriate personal protective equipment.
Heat the mixture to reflux and maintain for 8-12 hours, monitoring by TLC.
After cooling to room temperature, filter off the K₂CO₃ and wash the solid with acetone.
Concentrate the filtrate under reduced pressure.
Redissolve the residue in diethyl ether and wash with water (3x) to remove any unreacted dimethyl sulfate and salts.
Dry the organic layer over MgSO₄, filter, and concentrate.
Purify the crude product by flash column chromatography.
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
Monitor the reaction by TLC.
Once complete, concentrate the reaction mixture directly under reduced pressure.
Purify the crude product by flash column chromatography.
Comparative Performance and Yield Analysis
The choice of reagent significantly influences the reaction outcome, required conditions, and safety considerations. The following table summarizes the expected performance for the O-methylation of 2-chlorobenzyl alcohol.
Reagent System
Typical Yield (%)
Reaction Time
Key Advantages
Key Disadvantages
CH₃I / NaH
>95%
4-6 hours
High yield, reliable, clean reaction
Requires anhydrous conditions, flammable gas byproduct (H₂)
A commitment to safety is paramount in the laboratory. Each of these reagents presents distinct hazards that must be managed with appropriate engineering controls and personal protective equipment.
Sodium Hydride (NaH): A water-reactive solid that generates flammable hydrogen gas upon contact with protic solvents or moisture. It is typically supplied as a dispersion in mineral oil to mitigate its pyrophoric nature.
Methyl Iodide (CH₃I): A volatile and toxic alkylating agent. It is a suspected carcinogen and should be handled with care in a well-ventilated fume hood.
Dimethyl Sulfate ((CH₃)₂SO₄): Acutely toxic, corrosive, and a potent carcinogen. It can be absorbed through the skin with delayed and severe effects. Use of specialized gloves (e.g., butyl rubber) and dedicated handling procedures are mandatory.
TMS-Diazomethane: While significantly safer than diazomethane, it is still a toxic reagent that releases nitrogen gas, potentially causing pressure buildup. It should be handled with care in a fume hood.
Conclusion and Recommendations
For the high-yield O-methylation of 2-chlorobenzyl substrates at the lab scale, the methyl iodide/NaH system in THF remains the gold standard due to its exceptional reliability and clean conversion. When cost is a primary driver for larger-scale synthesis, dimethyl sulfate is a viable option, provided that stringent safety protocols are implemented to mitigate its extreme toxicity. For substrates containing base-labile functional groups or when rapid, mild conditions are desired, TMS-diazomethane offers an excellent, albeit more expensive, alternative.
Ultimately, the optimal choice depends on a balanced assessment of the project's specific goals, including desired yield, process safety, substrate compatibility, and economic constraints. This guide serves as a foundational resource to inform that critical decision-making process.
References
Methylation with Methyl Iodide: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley. [Link]
Methylation with Dimethyl Sulfate: Stocchi, E., and C. M. S. D. (1987). Safety in the chemical laboratory: Carcinogenic and toxic substances. Piccin. A general reference on the handling of hazardous chemical reagents.
General Methylation Strategies: Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer. [Link]
Comparative
A Comparative Guide to the Thermal Degradation of 2-Chlorobenzyl Methyl Ether and Benzyl Methyl Ether
For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical development and fine chemical synthesis, benzyl ethers serve as crucial protecting groups and intermediates....
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of pharmaceutical development and fine chemical synthesis, benzyl ethers serve as crucial protecting groups and intermediates. Their thermal stability is a critical parameter, influencing reaction conditions, purification processes, and storage stability. This guide provides an in-depth comparative analysis of the thermal degradation behavior of two key analogues: 2-Chlorobenzyl methyl ether and the parent benzyl methyl ether.
While benzyl methyl ether is a widely used compound, the introduction of a chloro-substituent on the aromatic ring, as in 2-chlorobenzyl methyl ether, can significantly alter its physicochemical properties, including its response to thermal stress. Understanding these differences is paramount for process optimization and ensuring the integrity of synthetic pathways. This document synthesizes available experimental data and theoretical principles to offer a comprehensive comparison, complete with detailed experimental protocols for thermal analysis and a discussion of the underlying degradation mechanisms.
The primary techniques for evaluating the thermal stability of organic compounds are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[1][2] These methods provide quantitative data on mass loss as a function of temperature and the heat flow associated with thermal transitions, respectively.
Thermogravimetric Analysis (TGA) Protocol
TGA measures the change in mass of a sample as it is heated at a controlled rate. This is a direct measure of thermal stability and can be used to determine the onset of decomposition.
Methodology:
Instrument Calibration: Calibrate the TGA instrument (e.g., Mettler Toledo SDTA851e) for mass and temperature using certified reference materials.
Sample Preparation: Accurately weigh 5-10 mg of the ether sample into a clean, inert TGA pan (e.g., alumina or platinum).
Experimental Conditions:
Place the sample in the TGA furnace.
Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min to prevent oxidative degradation.
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate of 10 °C/min.
Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA curve plots percentage weight loss versus temperature. Key parameters to determine are the onset temperature of decomposition (Tonset) and the temperature of maximum rate of decomposition (Tmax).
Diagram of the TGA Experimental Workflow:
Caption: Workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC) Protocol
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.[3][4][5]
Methodology:
Instrument Calibration: Calibrate the DSC instrument (e.g., TA Instruments DSC2-00918) for temperature and enthalpy using certified reference materials (e.g., indium).
Sample Preparation: Accurately weigh 2-5 mg of the ether sample into a hermetically sealed aluminum pan. An empty sealed pan is used as the reference.
Experimental Conditions:
Place the sample and reference pans in the DSC cell.
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 50 mL/min.
Heat the sample from ambient temperature to a temperature beyond its decomposition point at a constant heating rate of 10 °C/min.
Data Analysis: Record the differential heat flow as a function of temperature. The resulting DSC curve shows endothermic and exothermic peaks corresponding to thermal events. For decomposition, an exothermic or endothermic peak will be observed.
Diagram of the DSC Experimental Workflow:
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Comparative Thermal Stability Analysis
Parameter
Benzyl Methyl Ether
2-Chlorobenzyl Methyl Ether (Predicted)
Rationale for Prediction
Onset of Decomposition (Tonset)
Moderately stable, with some ethers in this class showing stability up to 300°C.[6]
Expected to be lower than benzyl methyl ether.
The electron-withdrawing nature of the chlorine atom can weaken the C-O ether bond, making it more susceptible to cleavage at lower temperatures.[7]
Decomposition Products
Carbon monoxide (CO), Carbon dioxide (CO2), and other aromatic fragments.
In addition to CO, CO2, and aromatic fragments, chlorinated aromatic compounds and HCl are likely to be formed.
Pyrolysis of halogen-containing aromatics is known to produce halogenated byproducts and the corresponding hydrogen halide.[8]
Degradation Mechanism
Primarily homolytic cleavage of the benzyl-oxygen bond to form benzyl and methoxy radicals.
Similar initial homolytic cleavage, but with the potential for subsequent reactions involving the chlorine atom, such as elimination of HCl.
The presence of the halogen can introduce additional reaction pathways.[7]
Discussion of Degradation Mechanisms
The thermal degradation of benzyl ethers is generally initiated by the homolytic cleavage of the weakest bond in the molecule. For benzyl methyl ether, this is the benzyl C-O bond.
Benzyl Methyl Ether Degradation Pathway
The primary degradation pathway for benzyl methyl ether under inert conditions is initiated by the cleavage of the benzylic C-O bond to form a benzyl radical and a methoxy radical. These highly reactive radicals can then undergo a variety of subsequent reactions, including hydrogen abstraction and recombination, leading to a complex mixture of products.
Proposed Degradation Pathway for Benzyl Methyl Ether:
Caption: Predicted thermal degradation of 2-chlorobenzyl methyl ether.
Conclusion
For researchers and professionals in drug development, these differences have significant practical implications. The lower thermal stability of 2-chlorobenzyl methyl ether may necessitate milder reaction and purification conditions to prevent degradation and the formation of potentially hazardous and difficult-to-remove chlorinated impurities. It is strongly recommended that experimental thermal analysis using TGA and DSC be conducted on 2-chlorobenzyl methyl ether to confirm these predictions and establish safe operating limits for its use.
References
Al Jasem, Y., & Thiemann, T. (2025). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids. MDPI. [Link]
AZoM. (2018). Thermal Analysis of Organic Compounds. [Link]
The Royal Society of Chemistry. (2025). Benzyl ether: a dynamic covalent motif for designing a trans-ether based covalent adaptable network (CAN). [Link]
Balabanovich, A. I., et al. (2005). Pyrolysis study of halogen-containing aromatics reflecting reactions with polypropylene in a posttreatment decontamination process. Environmental Science & Technology, 39(14), 5469-74. [Link]
MDPI. (n.d.). Methods of Thermal Analysis as Fast and Reliable Tools for Identification and Quantification of Active Ingredients in Commercially Available Drug Products. [Link]
ResearchGate. (n.d.). Comparative study on the kinetic behavior of neat benzyl thiirane ether and benzyl glycidyl ether reacted with polyether amine. [Link]
eGyanKosh. (n.d.). THERMAL METHODS OF ANALYSIS. [Link]
ElectronicsAndBooks. (n.d.). Theoretical Study of Carbon-Halogen Bond Dissociation Enthalpies of Substituted Benzyl Halides. How Important Are Polar Effects?. [Link]
Wikipedia. (n.d.). Bond dissociation energy. [Link]
Centexbel. (n.d.). Differential Scanning Calorimetry (DSC) according to ISO 11357-1. [Link]
PubMed. (2006). High-temperature thermal decomposition of benzyl radicals. [Link]
Preprints.org. (n.d.). Impact of Substituent Positioning on the Thermal Stability of Benzene Derivatives. [Link]
ResearchGate. (n.d.). Influence of Chlorine Substitution on the Hydrolytic Stability of Biaryl Ether Nucleoside Adducts Produced by Phenolic Toxins. [Link]
MDPI. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. [Link]
ACS Publications. (n.d.). Theoretical Study of Carbon−Halogen Bond Dissociation Enthalpies of Substituted Benzyl Halides. How Important Are Polar Effects?1. [Link]
The Royal Society of Chemistry. (n.d.). Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions. [Link]
Luo, Y.-R. (2010). Bond dissociation energies. [Link]
R Discovery. (2011). Hydrolysis kinetics of benzyl phenyl ether in high temperature liquid water. [Link]
ResearchGate. (n.d.). The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. [Link]
MDPI. (n.d.). Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [Link]
MDPI. (n.d.). Application of Differential Scanning Calorimetry (DSC) and Modulated Differential Scanning Calorimetry (MDSC) in Food and Drug Industries. [Link]
JOURNAL OF MATERIALS AND ELECTRONIC DEVICES. (2021). Synthesis and thermal degradation kinetics of poly(benzyl methacrylate)/graphite composites. [Link]
ResearchGate. (n.d.). TGA curve of poly(methyl methacrylate-b-ethylene glycol. [Link]
ACS Publications. (n.d.). Controlled Polymerization Catalysis for the Synthesis of Degradable Amphiphilic Polycarbonates from CO2. [Link]
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Introduction: The Critical Role of Quality Control for Pharmaceutical Starting Materials
An In-Depth Comparative Guide to Quality Control Assays for Benzene, 1-chloro-2-(methoxymethyl)- in GMP Manufacturing In the landscape of pharmaceutical manufacturing, the integrity of the final drug product is inextrica...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to Quality Control Assays for Benzene, 1-chloro-2-(methoxymethyl)- in GMP Manufacturing
In the landscape of pharmaceutical manufacturing, the integrity of the final drug product is inextricably linked to the quality of its components. Benzene, 1-chloro-2-(methoxymethyl)-, also known as 2-chlorobenzyl methyl ether, serves as a crucial starting material or intermediate in the synthesis of various Active Pharmaceutical Ingredients (APIs). Its chemical structure, featuring a reactive benzyl ether and a chlorinated aromatic ring, makes it a versatile building block. However, these same features can give rise to a range of process-related impurities and degradants.
Under the stringent framework of Good Manufacturing Practice (GMP), ensuring the identity, purity, and quality of such starting materials is not merely a procedural step but a foundational pillar of patient safety and drug efficacy.[1][2] This guide provides a comprehensive comparison of analytical methodologies for the quality control (QC) of Benzene, 1-chloro-2-(methoxymethyl)-, designed for researchers, scientists, and drug development professionals. We will delve into the causality behind experimental choices, present detailed, field-proven protocols, and offer objective comparisons supported by data, all grounded in the principles of scientific integrity and regulatory compliance.
The Regulatory Imperative: Adherence to ICH Q7 Guidelines
The International Council for Harmonisation (ICH) Q7 guideline, "Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients," is the global standard for API manufacturing.[3][4] It mandates that manufacturers establish a robust quality management system, which includes rigorous control over starting materials.[5][6] Key tenets of ICH Q7 applicable to Benzene, 1-chloro-2-(methoxymethyl)- include:
Material Specifications: Establishing clear specifications for identity, purity, and quality.
Laboratory Controls: Using validated analytical methods for testing.[7]
Impurity Profiling: Identifying and controlling impurities to ensure they remain within acceptable limits.[8]
This guide is structured around fulfilling these core GMP requirements through the strategic application and comparison of modern analytical techniques.
Defining Critical Quality Attributes (CQAs)
For a starting material like Benzene, 1-chloro-2-(methoxymethyl)-, the QC strategy focuses on three primary Critical Quality Attributes (CQAs):
Identity: Unambiguously confirming that the material is indeed Benzene, 1-chloro-2-(methoxymethyl)-.
Purity: Quantifying the level of the main component and profiling all significant impurities.
Assay/Strength: Determining the exact concentration or amount of the substance.
The following sections will compare different analytical approaches for evaluating each of these CQAs.
Comparative Analysis of QC Assays
The selection of an analytical technique is a balance of specificity, sensitivity, precision, and practicality. For a volatile, non-polar molecule like 2-chlorobenzyl methyl ether, both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are primary candidates, each with distinct advantages.
Identity Confirmation: A Multi-Technique Approach
Identity testing should provide a "fingerprint" of the molecule. While a single technique can be used for routine checks, initial characterization and reference standard qualification demand orthogonal methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the gold standard for absolute structural elucidation.[9][10] It provides detailed information about the carbon-hydrogen framework, confirming the precise isomeric structure and connectivity, which is critical for distinguishing it from isomers like 1-chloro-3-(methoxymethyl)-benzene or 1-chloro-4-(methoxymethyl)-benzene.
Mass Spectrometry (MS): When coupled with a separation technique like GC or HPLC, MS provides molecular weight information and fragmentation patterns that are highly specific to the compound's structure.[11][12] High-resolution MS (HRMS) can deliver sub-ppm mass accuracy, further increasing confidence in identification.[13]
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a rapid and cost-effective technique for identity confirmation. The spectrum provides a unique fingerprint based on the vibrational frequencies of the molecule's functional groups (e.g., C-O-C ether stretch, C-Cl stretch, aromatic C-H bends). It is an excellent method for routine incoming material verification against a known reference standard.
Recommendation: For initial qualification, a combination of NMR and MS is essential for unambiguous identification. For routine GMP release, FTIR is a highly efficient and reliable method when compared against a fully characterized reference standard.
Purity and Impurity Profiling: GC vs. HPLC
Impurity profiling is arguably the most critical QC task, as impurities can affect the safety and efficacy of the final drug product.[8] The choice between GC and HPLC depends largely on the volatility and thermal stability of the potential impurities.
Potential Impurities in Benzene, 1-chloro-2-(methoxymethyl)-:
Gas Chromatography (GC):
GC is ideally suited for volatile and thermally stable compounds like 2-chlorobenzyl methyl ether.
Strengths:
High Resolution: Capillary GC columns provide excellent separation efficiency for closely related volatile isomers.[15]
High Sensitivity: Flame Ionization Detection (FID) offers wide linear range and sensitivity for hydrocarbons.
Definitive Identification: Coupling with Mass Spectrometry (GC-MS) allows for the identification of unknown impurities based on their mass spectra.[11]
Weaknesses:
Not suitable for non-volatile or thermally labile impurities.
Derivatization may be required for polar impurities like alcohols to improve peak shape, adding complexity.[16]
High-Performance Liquid Chromatography (HPLC):
HPLC is a versatile technique capable of analyzing a much broader range of compounds.[17]
Strengths:
Versatility: Can analyze non-volatile and thermally unstable impurities without derivatization.
Multiple Detection Modes: UV detection is standard for aromatic compounds. Coupling to MS (LC-MS) provides powerful identification capabilities.[18]
Weaknesses:
Lower Resolution for Isomers: May not separate certain volatile isomers as effectively as high-resolution capillary GC.
Solvent Consumption: Tends to use larger volumes of organic solvents compared to GC.
Workflow for Impurity Profiling
Caption: A dual-technique workflow for comprehensive impurity profiling.
Assay (Quantitative Analysis): GC-FID vs. HPLC-UV
The goal of the assay is to precisely determine the percentage content of Benzene, 1-chloro-2-(methoxymethyl)-. Both GC with Flame Ionization Detection (GC-FID) and HPLC with UV detection are standard techniques for this purpose.
Feature
Gas Chromatography (GC-FID)
High-Performance Liquid Chromatography (HPLC-UV)
Principle
Separation based on volatility and interaction with a stationary phase. FID provides a response proportional to the mass of carbon.
Separation based on polarity and interaction with a stationary phase. UV detection measures absorbance at a specific wavelength.
Precision
Excellent (<0.5% RSD typical) due to stable detector response and automated injection.
Very good (<1.0% RSD typical), can be influenced by pump performance and column stability.
Accuracy
High, especially when using a well-characterized reference standard.
High, dependent on the purity and accuracy of the reference standard.
Linearity
Excellent, often spanning several orders of magnitude.
Excellent within a defined range.
Speed
Typically faster run times for volatile compounds (5-15 minutes).
Run times can be longer (10-30 minutes) depending on the method.
Ideal For
The primary component and other volatile analytes.[19]
A wider range of analytes, including less volatile impurities.[20]
Method Validation: The Foundation of Trustworthy Data
Every analytical method used in a GMP environment must be validated to prove it is suitable for its intended purpose.[21][22] The validation process follows ICH Q2(R1) guidelines and assesses key performance characteristics.[23]
Relationship of Key Validation Parameters
Caption: Interdependence of core analytical method validation parameters.
Detailed Experimental Protocols
The following protocols are provided as robust starting points for method development and validation.
Protocol 1: Assay and Volatile Impurity Analysis by GC-FID
Objective: To quantify Benzene, 1-chloro-2-(methoxymethyl)- (Assay) and determine the percentage of related volatile impurities.
Instrumentation: Gas chromatograph with a split/splitless injector and a Flame Ionization Detector (FID).
Column: Agilent DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[16]
GC Parameters:
Injector Temp: 250°C
Detector Temp: 300°C
Carrier Gas: Helium, constant flow at 1.0 mL/min
Oven Program: 50°C hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min.
Injection Volume: 1 µL (Split ratio 50:1)
Sample Preparation:
Standard: Accurately weigh ~50 mg of Benzene, 1-chloro-2-(methoxymethyl)- reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with Acetone.
Sample: Accurately weigh ~50 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with Acetone.
System Suitability:
Inject the standard solution five times.
Acceptance Criteria: Relative Standard Deviation (RSD) of the peak area for the main peak should be ≤ 1.0%. Tailing factor should be ≤ 1.5.
Protocol 2: Purity and Non-Volatile Impurity Analysis by HPLC-UV
Objective: To determine the purity of Benzene, 1-chloro-2-(methoxymethyl)- and quantify non-volatile impurities.
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
Column: C18 reverse-phase column, 4.6 x 150 mm, 5 µm particle size.
HPLC Parameters:
Mobile Phase A: Water
Mobile Phase B: Acetonitrile
Gradient: 50% B to 95% B over 20 minutes, hold at 95% B for 5 minutes.
Flow Rate: 1.0 mL/min
Column Temperature: 30°C
Detection Wavelength: 220 nm
Injection Volume: 10 µL
Sample Preparation:
Diluent: Acetonitrile/Water (50:50 v/v)
Sample: Accurately weigh ~50 mg of the test sample into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
System Suitability:
Inject a standard solution containing the main compound and known impurities.
Acceptance Criteria: Resolution between the main peak and the closest eluting impurity should be ≥ 2.0. RSD of the main peak area for five replicate injections should be ≤ 1.5%.
For robust GMP-compliant quality control of Benzene, 1-chloro-2-(methoxymethyl)-, a dual-technique approach is recommended.
QC Test
Primary Recommended Method
Alternative/Confirmatory Method
Rationale
Identity
FTIR (vs. Reference Standard)
GC-MS or ¹H NMR
FTIR is rapid for routine checks. MS and NMR provide definitive structural proof.
Assay
GC-FID
HPLC-UV
GC-FID offers superior precision and speed for this volatile analyte.
Purity
GC-FID/MS
HPLC-UV/MS
GC is excellent for volatile isomers and by-products. HPLC is essential for capturing any non-volatile or thermally labile impurities.
This comprehensive analytical strategy ensures that all critical quality attributes are thoroughly assessed, providing a high degree of confidence in the material's quality. By implementing validated methods grounded in the principles of ICH guidelines, manufacturers can ensure the integrity of their supply chain, safeguard the quality of their final drug product, and ultimately protect patient health.
References
ICH Harmonised Tripartite Guideline on Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients Q7. (Source: ICH, URL: [Link])
The complete guide to the ICH Q7 guidelines. (Source: Qualio, URL: [Link])
ICH Q7 GMP Regulation for Pharma: The Definitive Guide. (Source: ComplianceQuest, URL: [Link])
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High-resolution mass spectrometry for impurity profiling. (Source: Sterling Pharma Solutions, URL: [Link])
Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS Combined with Advanced MassHunter Data Processing. (Source: Agilent, URL: [Link])
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Good Manufacturing Practices (GMP) in Pharmaceuticals: Important Guidelines for Pharmaceutical Companies. (Source: Spring Bio Solution, URL: [Link])
Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (Source: European Medicines Agency, URL: [Link])
Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron. (Source: OSTI.gov, URL: [Link])
Analytical method validation: A brief review. (Source: World Journal of Advanced Research and Reviews, URL: [Link])